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  • Product: 5-Aminomethylquinolin-8-ol dihydrochloride
  • CAS: 103040-80-8

Core Science & Biosynthesis

Foundational

The Strategic Role of 5-Aminomethylquinolin-8-ol Dihydrochloride in Advanced Drug Discovery and Molecular Probe Design

As a Senior Application Scientist navigating the intersection of coordination chemistry and rational drug design, I frequently encounter the challenge of engineering bifunctional molecules. We often need scaffolds that c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of coordination chemistry and rational drug design, I frequently encounter the challenge of engineering bifunctional molecules. We often need scaffolds that can simultaneously coordinate transition metals and provide a reactive handle for bioconjugation without steric interference. 5-Aminomethylquinolin-8-ol dihydrochloride (CAS: 103040-80-8) has emerged as a privileged building block in this domain.

This whitepaper deconstructs the structural mechanics, application causality, and validated synthetic workflows of this compound, providing a comprehensive guide for researchers developing multi-target directed ligands (MTDLs) and highly selective fluorescent sensors.

Chemical Identity & Structural Mechanics

The utility of 5-aminomethylquinolin-8-ol dihydrochloride lies in its precise molecular architecture. The 8-hydroxyquinoline (8-HQ) core is a well-documented bidentate ligand, utilizing its heterocyclic nitrogen and phenolic oxygen to form highly stable five-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺)[1].

The Causality of the 5-Position: Why functionalize at the 5-position? Substitutions at the 2- or 7-positions often introduce severe steric clash during metal coordination, forcing the complex into unfavorable geometries. The 5-position, however, points directly away from the metal-binding pocket. By placing a primary methylamine group here, we create an orthogonal conjugation site. The dihydrochloride salt form is intentionally chosen over the free base to prevent premature autoxidation of the electron-rich quinoline ring and to ensure rapid dissolution in aqueous or polar aprotic solvent systems during early-stage synthesis.

Table 1: Physicochemical Profiling
PropertySpecification / Value
Chemical Name 5-(Aminomethyl)quinolin-8-ol dihydrochloride
CAS Number 103040-80-8
Molecular Formula C₁₀H₁₀N₂O · 2HCl
Molecular Weight 247.12 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Highly soluble in H₂O and DMSO; insoluble in non-polar organics
Primary Utility Scaffold for metalloquinolates, MTDLs, and fluorescent probes

Core Applications in Therapeutics & Diagnostics

Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

In Alzheimer's Disease (AD) pathology, the aggregation of Amyloid-β (Aβ) is heavily accelerated by the dyshomeostasis of Cu²⁺ and Zn²⁺, which also catalyze the production of neurotoxic reactive oxygen species (ROS). 5-Aminomethylquinolin-8-ol is utilized to synthesize MTDLs—specifically, melatonin-8-HQ hybrids [4].

Mechanistic Insight: The 8-HQ core acts as a thermodynamic sink, stripping metals from Aβ plaques to halt aggregation and metal-catalyzed ROS generation. Simultaneously, the conjugated melatonin moiety (attached via the 5-aminomethyl handle) acts as a radical scavenger to neutralize existing oxidative stress [4].

G MTDL Melatonin-8-HQ Hybrid (MTDL) Metal Metal Chelation (Cu2+, Zn2+, Fe3+) MTDL->Metal 8-HQ Core ROS ROS Scavenging (Antioxidant) MTDL->ROS Melatonin Core Plaque Inhibition of Aβ Aggregation Metal->Plaque Extracts metals from Aβ Neuron Neuronal Survival & Disease Modification ROS->Neuron Prevents oxidative stress Plaque->Neuron Reduces neurotoxicity

Fig 1: Dual-action signaling and chelation pathway of 8-HQ-derived MTDLs in Alzheimer's models.

Highly Selective Fluorescent Metal Sensors

The primary amine of this compound is highly nucleophilic, making it an excellent initiator for synthesizing poly(amidoamine) (PAMAM) dendrimers. When conjugated with fluorophores like dansyl chloride, the resulting 8-HQ dendrimers become highly selective sensors for Fe³⁺ in biological samples [2]. The binding of Fe³⁺ to the 8-HQ core induces a strong ligand-to-metal charge transfer (LMCT), which quenches the dansyl fluorescence.

As shown in the data below, increasing the dendrimer generation (from G1.0 to G3.0) amplifies the local concentration of 8-HQ units, exponentially increasing the quenching sensitivity [2].

Table 2: PAMAM Dendrimer-8-HQ Conjugates: Fe³⁺ Quenching Efficiency
Dendrimer GenerationEquivalents of Fe³⁺ AddedFluorescence Quenching Ratio [(I₀-I)/I₀]
G1.0 1.0 equiv34.3%
G2.0 1.0 equiv59.3%
G3.0 1.0 equiv92.9%

(Data synthesized from Zhang et al., demonstrating the amplified sensitivity of higher-generation 8-HQ dendrimers[2].)

Experimental Workflows (Self-Validating Systems)

Reliability in chemical biology requires protocols that validate themselves at every step. Below are the field-proven methodologies for synthesizing and utilizing 5-aminomethylquinolin-8-ol dihydrochloride.

Protocol A: De Novo Synthesis via Staudinger Reduction

This three-step protocol converts the commercially available 5-chloromethyl-8-hydroxyquinoline into the target dihydrochloride salt[3].

Step 1: Azidation

  • Suspend 5-chloromethyl-8-hydroxyquinoline hydrochloride (1.0 eq) and NaN₃ (1.5 eq) in absolute acetone.

  • Stir at room temperature for 12 hours.

  • Self-Validation: Monitor via TLC. Isolate the intermediate. Perform FTIR; the appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the successful formation of the azide.

Step 2: Staudinger Reduction

  • Dissolve the 5-azidomethyl-8-hydroxyquinoline in anhydrous THF. Add Triphenylphosphine (PPh₃) (1.2 eq).

  • Stir for 12 hours. The reaction will visibly evolve N₂ gas—the cessation of bubbling is your primary visual endpoint.

  • Add H₂O (10 eq) and stir for an additional 12 hours to hydrolyze the aza-ylide intermediate into the primary amine.

  • Self-Validation: FTIR will show the complete disappearance of the 2100 cm⁻¹ azide stretch, replaced by broad N-H stretches around 3300 cm⁻¹.

Step 3: Salt Formation

  • Extract the free base into dichloromethane, dry over MgSO₄, and concentrate.

  • Dissolve the residue in minimal methanol and bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation is complete.

  • Filter and wash with cold diethyl ether to yield 5-aminomethylquinolin-8-ol dihydrochloride.

Fig 2: Step-by-step synthetic workflow for 5-Aminomethylquinolin-8-ol dihydrochloride.

Protocol B: Amide Coupling for Probe Generation

When coupling this dihydrochloride salt to a carboxylic acid (e.g., to form a melatonin hybrid), the stoichiometry of the base is critical.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes to form the active ester.

  • Conjugation: Add 5-aminomethylquinolin-8-ol dihydrochloride (1.0 eq).

  • Critical Causality Step: You must add an additional 2.0 eq of DIPEA (total 4.0 eq) at this stage. The extra base is required to neutralize the two equivalents of HCl bound to the quinoline core and the primary amine, liberating the free nucleophile for the coupling reaction [4].

  • Isolation: Stir overnight, quench with water, extract with ethyl acetate, and purify via preparative HPLC.

Conclusion

The architectural brilliance of 5-aminomethylquinolin-8-ol dihydrochloride lies in its simplicity. By physically separating the metal-chelating pharmacophore (positions 1 and 8) from the bioconjugation site (position 5), it bypasses the thermodynamic penalties usually associated with functionalized chelators. Whether deployed as a radical-scavenging MTDL in neuropharmacology or as the core of a dendrimer-amplified diagnostic sensor, it remains an indispensable tool in the modern application scientist's repertoire.

References

  • Title: Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes Source: ResearchGate URL: [Link]

  • Title: 8-Hydroxyquinoline Dansylates Modified with PAMAM Dendrimer as Fluorescent Fe³⁺ Sensors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives Source: Journal of Materials and Environmental Science URL: [Link]

  • Title: Discovery of novel melatonin–mydroxyquinoline hybrids as multitarget strategies for Alzheimer's disease therapy Source: Frontiers in Chemistry / PMC URL: [Link]

Exploratory

Solubility of 5-Aminomethylquinolin-8-ol dihydrochloride in water vs DMSO

An In-Depth Technical Guide to the Solubility of 5-Aminomethylquinolin-8-ol Dihydrochloride in Water vs. DMSO Abstract The selection of an appropriate solvent is a foundational decision in drug discovery and chemical res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-Aminomethylquinolin-8-ol Dihydrochloride in Water vs. DMSO

Abstract

The selection of an appropriate solvent is a foundational decision in drug discovery and chemical research, profoundly impacting experimental outcomes from biological screening to formulation development. 5-Aminomethylquinolin-8-ol dihydrochloride, a molecule of interest for its chelating properties, presents a classic solubility challenge. This guide provides an in-depth analysis of its solubility in two of the most common laboratory solvents: water, a polar protic medium, and dimethyl sulfoxide (DMSO), a polar aprotic medium. We will dissect the underlying chemical principles governing its differential solubility, present validated experimental protocols for its quantitative assessment, and offer field-proven insights to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Molecular Structure and Physicochemical Drivers of Solubility

Understanding the solubility of 5-Aminomethylquinolin-8-ol dihydrochloride begins with a detailed examination of its molecular structure. The molecule is a salt, composed of the protonated organic cation and two chloride anions.

cluster_0 5-Aminomethylquinolin-8-ol Dihydrochloride cluster_1 Key Functional Groups mol A Quinoline Core (Largely Hydrophobic) B Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) C Aminomethyl Group (-CH2NH3+) (Ionic, H-Bond Donor) D Dihydrochloride Salt (Ionic) (Enhances Aqueous Solubility)

Figure 1: Chemical structure and key functional groups of 5-Aminomethylquinolin-8-ol dihydrochloride.

The molecule's behavior in a solvent is a direct consequence of the interplay between these groups:

  • Quinoline Core: This bicyclic aromatic system is inherently non-polar and hydrophobic, which tends to limit solubility in water.[1]

  • Hydroxyl (-OH) and Aminomethyl (-CH₂NH₃⁺) Groups: These are polar, hydrophilic groups. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The protonated aminomethyl group is ionic and an excellent hydrogen bond donor. These features are critical for interaction with polar solvents.

  • Dihydrochloride Salt Form: The presence of two hydrochloride salts is the most significant factor enhancing aqueous solubility. The protonated amine and quinoline nitrogen create a charged, ionic species that readily interacts with the dipoles of water molecules. Amine salts are well-understood to be more water-soluble than their corresponding free-base forms.[2][3][4]

Deep Dive: Aqueous Solubility

Water is a polar, protic solvent with a high dielectric constant, making it an excellent solvent for ionic and highly polar compounds.

Mechanism of Dissolution in Water

The dissolution of 5-Aminomethylquinolin-8-ol dihydrochloride in water is an energetically favorable process driven by strong ion-dipole interactions and hydrogen bonding. The positively charged nitrogen atoms of the protonated amine and quinoline ring are strongly solvated by the negative pole (oxygen) of water molecules. Simultaneously, the chloride anions are solvated by the positive pole (hydrogen) of water molecules. The hydroxyl and ammonium groups further stabilize the molecule in solution by forming hydrogen bonds with the surrounding water network.

However, solubility is not infinite. The hydrophobic quinoline core requires the surrounding water molecules to form an ordered "cage-like" structure, which is entropically unfavorable. The ultimate solubility represents the equilibrium between the favorable solvation of the ionic/polar groups and the unfavorable hydration of the non-polar core.

The Critical Influence of pH

The solubility of this compound is expected to be highly dependent on pH.[5][6] As a dihydrochloride salt, it is supplied in its acidic form. Dissolving it in neutral or basic aqueous solutions will cause deprotonation of the aminomethyl and quinoline nitrogen groups. This neutralization of charge reduces the favorable ion-dipole interactions, likely leading to a significant decrease in solubility and potential precipitation. Therefore, maintaining an acidic to neutral pH is crucial for maximizing aqueous solubility.

Deep Dive: DMSO Solubility

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and non-polar compounds.[7][8] This makes it the solvent of choice for preparing high-concentration stock solutions in high-throughput screening and biological research.[9][10]

Mechanism of Dissolution in DMSO

DMSO's efficacy stems from its large dipole moment. The partially negative oxygen atom effectively solvates the cationic centers of the 5-Aminomethylquinolin-8-ol, while the partially positive sulfur atom interacts with the chloride anions. Furthermore, DMSO can accept hydrogen bonds from the hydroxyl and ammonium groups. Crucially, its methyl groups provide a less-structured, more accommodating environment for the non-polar quinoline core compared to the rigid hydrogen-bonding network of water. This dual-capability explains why many organic compounds that are only sparingly soluble in water are highly soluble in DMSO.[10][11]

For many fragment-like molecules, solubility in DMSO is expected to be high, often in the range of 100-200 mM, which is essential for creating stock solutions for screening campaigns.[12]

Comparative Analysis: Water vs. DMSO

The choice between water and DMSO is dictated entirely by the experimental application. The following table summarizes the key differences.

FeatureWaterDimethyl Sulfoxide (DMSO)
Solvent Type Polar ProticPolar Aprotic
Primary Interaction Ion-dipole, Hydrogen BondingDipole-Dipole, H-Bond Accepting
Predicted Solubility Moderate, highly pH-dependentHigh
Key Advantage Biologically compatible, suitable for direct use in many assays.Excellent solvating power for creating high-concentration stock solutions.[7]
Key Limitation Limited ability to dissolve compounds with significant hydrophobic character. Solubility can be poor at neutral pH.Cytotoxic at concentrations typically >0.5%.[7] Can cause compound precipitation when diluted into aqueous buffers.
Common Use Case Final assay buffer, formulation vehicle (if solubility permits).Primary solvent for compound library storage and preparation of concentrated stock solutions.

Validated Experimental Protocols for Solubility Determination

Accurate solubility data is determined experimentally. The two most relevant methods for a research setting are the thermodynamic "shake-flask" method for equilibrium solubility and the kinetic method for high-throughput assessment.

Protocol 1: Thermodynamic Equilibrium Solubility in Aqueous Buffer (Shake-Flask Method)

This method is the gold standard for determining the true equilibrium solubility of a compound.[1][13]

Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Aminomethylquinolin-8-ol dihydrochloride solid to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed, inert vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Alternatively, filter the solution through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Carefully take a known volume of the clear supernatant or filtrate. Dilute it with the buffer to a concentration that falls within the linear range of your analytical method.

  • Analysis: Quantify the compound's concentration using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the signal to a standard curve prepared from a known-concentration stock solution.

  • Validation: The presence of undissolved solid at the end of the experiment validates that equilibrium was reached at saturation.

Protocol 2: Kinetic Solubility Profiling using a DMSO Stock

This high-throughput method assesses the apparent solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. It is highly relevant for predicting behavior in biological assays.[13][14]

Figure 3: Workflow for the Kinetic Solubility Profiling Protocol.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 100 mM). Ensure complete dissolution, using sonication or gentle warming if necessary.[7]

  • Serial Dilution (in DMSO): It is best practice to perform serial dilutions in 100% DMSO first to create a range of concentrations (e.g., from 10 mM down to low µM).[7]

  • Assay Plate Preparation: Add a fixed volume of the desired aqueous buffer to the wells of a microtiter plate (e.g., 198 µL).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each concentration of the DMSO serial dilution into the corresponding wells containing the aqueous buffer. This creates a final DMSO concentration that is tolerated by most assays (e.g., 1%).

  • Incubation: Mix the plate gently and incubate at room temperature for a set period, typically 1-2 hours, to allow for precipitation to occur.

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The lowest concentration at which a significant increase in signal is detected is considered the limit of kinetic solubility.

  • Control: Always include a vehicle control (buffer with the same final DMSO concentration but no compound) to establish a baseline reading.[7]

Field-Proven Insights & Troubleshooting

  • The "DMSO Crash-Out" Problem: The most common issue is compound precipitation when diluting a DMSO stock into an aqueous buffer. This occurs because the compound is supersaturated in the final aqueous environment. The kinetic solubility protocol is designed specifically to identify this limit. To mitigate this in assays, ensure the final concentration is well below the determined kinetic solubility limit.

  • Hygroscopicity of DMSO: DMSO readily absorbs water from the atmosphere.[7] This can alter its solvent properties and affect the true concentration of your stock solution over time. Always use anhydrous DMSO and store stock solutions in tightly sealed containers, preferably with desiccant, at -20°C or -80°C.

  • Impact of Co-Solvents: Even small percentages of DMSO (e.g., 1-5%) in an aqueous buffer can increase the apparent solubility of a compound compared to the buffer alone.[14] This should be noted when comparing thermodynamic and kinetic solubility data.

  • Aiding Dissolution: If a compound is difficult to dissolve in DMSO, gentle warming (e.g., 37°C) or sonication in a water bath can be effective.[7] However, be mindful of potential compound degradation with excessive heat.

Conclusion and Recommendations

5-Aminomethylquinolin-8-ol dihydrochloride exhibits predictably distinct solubility profiles in water and DMSO, driven by its fundamental molecular structure.

  • In Water, its solubility is moderate and enabled by its dihydrochloride salt form. However, this solubility is expected to be highly sensitive to pH, decreasing significantly as the solution becomes more basic. For applications requiring an aqueous vehicle, maintaining an acidic to neutral pH is paramount.

  • In DMSO, it is expected to be highly soluble, making DMSO the ideal solvent for preparing concentrated stock solutions for long-term storage and for use in screening platforms.

The choice of solvent is not arbitrary but a critical experimental parameter. For in vitro biological assays, the standard procedure is to prepare a concentrated stock in DMSO and dilute it to a final working concentration in an aqueous buffer, ensuring the final DMSO concentration is non-toxic (typically <0.5%) and the final compound concentration is below its kinetic solubility limit to avoid precipitation. The protocols and principles outlined in this guide provide a robust framework for accurately determining these parameters and ensuring the integrity and reproducibility of your research.

References

  • MultiScreen Solubility Filter Plate. (n.d.). Millipore. Retrieved from [Link]

  • Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5533-5537. Retrieved from [Link]

  • Ibezim, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959. Retrieved from [Link]

  • Factors that Affect Solubility. (2016, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • 5-Amino-8-hydroxyquinoline dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 5-(Aminomethyl)quinolin-8-ol. (n.d.). PubChem. Retrieved from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved from [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025, September 1). ResearchGate. Retrieved from [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 33-45. Retrieved from [Link]

  • Solubility of 5-chloroquinolin-8-ol (C9H6ClNO). (n.d.). Solubility of Things. Retrieved from [Link]

  • Solubility Data of DMSO. (n.d.). Scribd. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved from [Link]

  • Cheng, T. Y., et al. (2025). Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s. Chinese Journal of Polymer Science, 43, 1200–1207. Retrieved from [Link]

Sources

Foundational

Ionization Dynamics and pKa Profiling of 5-Aminomethylquinolin-8-ol Derivatives

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals. Executive Summary The rational design of metal chelators for radiopharmaceuticals, neurodegenerative disease t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The rational design of metal chelators for radiopharmaceuticals, neurodegenerative disease therapies, and luminescent materials relies heavily on the physicochemical properties of the coordinating ligands. 5-Aminomethylquinolin-8-ol (AMQ) and its derivatives represent a highly versatile class of amphoteric scaffolds. By introducing an aminomethyl group at the C5 position of the classic 8-hydroxyquinoline (8-HQ) pharmacophore, researchers can fine-tune the molecule's solubility, lipophilicity, and metal-binding affinity (pM values). This whitepaper provides an authoritative analysis of the ionization states, pKa values, and the rigorous experimental protocols required to characterize these critical parameters.

Structural Architecture and Amphoteric Nature

The parent molecule, 8-hydroxyquinoline (8-HQ), is a privileged structure in medicinal chemistry known for its bidentate metal-chelating ability (via the quinoline nitrogen and phenolic oxygen)[1]. The functionalization of 8-HQ at the 5-position with an aminomethyl group creates a tribasic/triacidic system depending on the pH of the environment.

The AMQ scaffold possesses three distinct ionizable centers:

  • Quinoline Nitrogen (N1): A weakly basic center. Protonation occurs at highly acidic pH.

  • Aminomethyl Nitrogen (C5-NH2): A moderately basic center introduced by the substitution.

  • Phenolic Hydroxyl (O8): A weakly acidic center that deprotonates at alkaline pH to form a phenolate, which is crucial for strong metal coordination[2].

The presence of the electron-donating aminomethyl group at the 5-position alters the electron density of the quinoline ring, subtly shifting the pKa of the phenolic hydroxyl and quinoline nitrogen compared to the unsubstituted 8-HQ[3].

pKa Values and Ionization States

Understanding the exact pKa values is paramount for predicting the molecule's behavior at physiological pH (7.4), which dictates its blood-brain barrier (BBB) permeability and its efficacy in scavenging metals like Fe³⁺, Ga³⁺, and Al³⁺[1][4].

Quantitative pKa Profiling

The table below summarizes the typical pKa ranges for AMQ derivatives compared to the parent 8-HQ and related advanced acyclic chelators (e.g., H₂hox)[5][6].

Compound / LigandpKa₁ (Quinoline NH⁺)pKa₂ (Aminomethyl NH₂⁺)pKa₃ (Phenolic OH)Reference Context
8-Hydroxyquinoline (8-HQ) 4.13N/A9.90Standard baseline[1]
Typical AMQ Derivatives ~3.8 - 4.5~8.0 - 8.8~9.5 - 10.5Scaffold average[3][5]
H₂hox (Oxine-derived dimer) 0.24, 0.64*6.06, 8.399.81, 10.88Radiopharmaceutical[6]

*Note: In highly complex multidentate ligands like H₂hox, the quinoline nitrogen pKa can be severely depressed due to steric and electronic effects, while the secondary amines on the backbone exhibit distinct stepwise deprotonation.

Ionization Pathway

The ionization of AMQ derivatives follows a predictable, pH-dependent pathway. At physiological pH (7.4), AMQ derivatives predominantly exist as a mixture of the monoprotonated zwitterion and the neutral species, which is the ideal state for membrane permeation before target engagement.

G State1 Fully Protonated (H3L2+) pH < 3.5 State2 Diprotonted (H2L+) pH 4.5 - 7.5 State1->State2 -H+ (Quinoline N) State3 Monoprotonated / Zwitterion (HL) pH 8.0 - 9.5 State2->State3 -H+ (Aminomethyl N) State4 Fully Deprotonated (L-) pH > 10.5 State3->State4 -H+ (Phenolic OH)

Figure 1: pH-dependent ionization pathway of 5-aminomethylquinolin-8-ol derivatives.

Causality in Experimental Methodologies (E-E-A-T)

As a Senior Application Scientist, I must emphasize that selecting the correct analytical technique for pKa determination is not arbitrary; it is dictated by the molecule's intrinsic properties.

  • Why use Potentiometry? Potentiometric titration is the gold standard for determining pKa values between 2.5 and 11. It directly measures the concentration of free hydrogen ions. However, for AMQ derivatives with highly acidic quinoline nitrogens (pKa < 2.5, as seen in H₂hox) or highly basic phenols (pKa > 11), the glass electrode's response becomes non-linear (alkaline/acid error)[6][7].

  • Why use UV-Vis Spectrophotometry? The 8-HQ scaffold is a strong chromophore. Protonation and deprotonation of the quinoline nitrogen and phenolic oxygen cause significant shifts in the π→π* and n→π* transitions. By tracking the absorbance changes across a pH gradient, we can calculate pKa values outside the reliable potentiometric range. The presence of isosbestic points during the titration serves as a self-validating indicator that a clean, two-state transition (e.g., HL ⇌ L⁻ + H⁺) is occurring without degradation or precipitation[6].

  • Why control Ionic Strength? pKa is a thermodynamic constant. Variations in background ions will change the activity coefficients of the AMQ species. Maintaining a constant ionic strength (typically 0.1 M or 0.15 M KCl/NaCl to mimic physiological conditions) ensures that the calculated concentration quotients accurately reflect the activity quotients[8].

Applications in Chelator Design and Radiopharmaceuticals

The precise tuning of the aminomethyl group's pKa directly impacts the pM value (defined as −log[Mfree​] at pH 7.4, with [L]=10μM and [M]=1μM ). The pM value is a far more reliable indicator of a chelator's physiological efficacy than the absolute stability constant ( logβ ), because it accounts for ligand basicity (pKa) and metal hydrolysis[7][9].

For instance, the AMQ-derived acyclic chelator H₂hox exhibits a phenomenal affinity for ⁶⁸Ga³⁺ ( logK=34.4 , pGa=28.3 )[5][10]. Because the aminomethyl nitrogens and the phenolic oxygens have optimized pKa values, the ligand rapidly deprotonates and encapsulates the radiometal at room temperature in under 5 minutes, making it an exceptional candidate for kit-based PET imaging radiopharmaceuticals[10]. Similarly, AMQ derivatives are engineered to chelate Fe³⁺ in the brain to combat oxidative stress in Alzheimer's disease, requiring a delicate pKa balance to ensure BBB penetration as a neutral species[1].

Experimental Protocols: Self-Validating pKa Determination

To ensure high-fidelity data, the following step-by-step spectrophotometric titration protocol must be used. This system is self-validating: the intersection of spectral curves at isosbestic points confirms the absence of side reactions.

Step-by-Step UV-Vis Spectrophotometric Titration

Reagents & Equipment:

  • High-purity AMQ derivative (>99% via HPLC).

  • 0.1 M KCl (Background electrolyte).

  • 0.1 M HCl and 0.1 M KOH (Titrants, standardized).

  • Double-beam UV-Vis spectrophotometer with a thermostated cell holder (25.0 ± 0.1 °C).

Procedure:

  • Solution Preparation: Dissolve the AMQ derivative in a 0.1 M KCl aqueous solution to achieve a final ligand concentration of ∼5×10−5 M. (If solubility is low, a maximum of 5% v/v DMSO may be used, though pure aqueous is preferred).

  • Atmospheric Control: Purge the solution continuously with high-purity Argon or Nitrogen. Causality: This prevents the dissolution of atmospheric CO₂, which would form carbonic acid and artificially alter the pH and ionic strength.

  • Acidification: Lower the pH of the starting solution to ∼1.5 using standardized 0.1 M HCl to ensure the AMQ derivative is in its fully protonated state ( H3​L2+ ).

  • Titration & Acquisition: Add standardized 0.1 M KOH in micro-aliquots. After each addition, allow 2 minutes for equilibration. Record the pH (using a calibrated micro-electrode) and the UV-Vis spectrum (200–500 nm). Continue until pH 11.5 is reached.

  • Data Deconvolution: Export the multi-wavelength absorbance data and corresponding pH values into a non-linear least-squares refinement software (e.g., HYPERQUAD or HypSpec).

  • Validation: Verify the calculated pKa values by checking the residuals of the fit. Ensure that distinct isosbestic points are maintained during the transitions corresponding to the quinoline N and phenolic OH deprotonations.

Workflow Prep 1. Preparation 0.1M KCl Matrix Argon Purge Acidify 2. Acidification Drop pH to 1.5 Fully Protonate Prep->Acidify Titrate 3. Titration Micro-additions of KOH Record UV-Vis & pH Acidify->Titrate Analyze 4. Deconvolution HypSpec Software Extract pKa Values Titrate->Analyze

Figure 2: Methodological workflow for spectrophotometric pKa determination.

Sources

Exploratory

Engineering Metal-Binding Interfaces: A Technical Guide to 5-Aminomethylquinolin-8-ol Ligand Affinity Constants

Executive Summary The rational design of metal-chelating agents is a cornerstone of modern drug development, radiopharmaceutical engineering, and structural biology. At the forefront of this field is 5-Aminomethylquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-chelating agents is a cornerstone of modern drug development, radiopharmaceutical engineering, and structural biology. At the forefront of this field is 5-Aminomethylquinolin-8-ol (also known as 5-aminomethyl-8-hydroxyquinoline or 5-AMQ), a highly versatile ligand scaffold. By combining the privileged bidentate (N, O⁻) coordination geometry of 8-hydroxyquinoline with a reactive 5-aminomethyl handle, researchers can precisely tune thermodynamic stability constants (log K) and engineer complex architectures such as peptide crosslinkers and hexadentate radiometal chelators. This whitepaper provides an in-depth technical analysis of the metal-binding affinities of 5-AMQ derivatives, detailing the causality behind experimental methodologies and outlining self-validating protocols for determining dissociation constants ( Kd​ ).

Molecular Architecture and Coordination Thermodynamics

The core of 5-AMQ is the 8-hydroxyquinoline (8-HQ) moiety, a well-characterized scaffold renowned for its potent metal-chelating properties[1]. The deprotonation of the phenolic hydroxyl group (pKa ~9–10) and the involvement of the adjacent heterocyclic nitrogen (pKa ~4–5) create a highly stable, five-membered chelate ring upon metal binding.

The introduction of the 5-aminomethyl group serves two critical functions:

  • Electronic Modulation: The substituent alters the electron density of the conjugated quinoline ring system, which can fine-tune the basicity of the donor atoms and, consequently, the metal binding affinity[2].

  • Synthetic Versatility: The primary amine acts as an anchor for generating multidentate ligands (e.g., dimers, trimers, or acyclic chelators like H2hox)[3] and allows for direct integration into solid-phase peptide synthesis (SPPS) as Hybrid Coordination Motifs (HCMs)[4].

According to Hard-Soft Acid-Base (HSAB) theory, the (N, O⁻) donor set of 5-AMQ exhibits exceptional affinity for borderline and hard transition metals, including Cu(II), Zn(II), Fe(III), and Ga(III).

Coordination L 5-Aminomethylquinolin-8-ol (Deprotonated N, O-) C Metalloquinolate Complex (High Affinity Chelate) L->C Donates e- pair M Target Metal Cation (e.g., Cu2+, Ga3+) M->C Accepts e- pair E Therapeutic Application (PET Imaging, Peptide Helix) C->E Modulates Target

Caption: Coordination logic of 5-AMQ ligands and their downstream therapeutic applications.

Quantitative Affinity Profiling

Understanding the thermodynamic stability of these complexes is vital for predicting their behavior in biological fluids. The stability constant (log K) dictates whether a ligand can successfully outcompete endogenous chelators (like transferrin or serum albumin) for a target metal ion.

Below is a comparative summary of the binding affinities for 8-HQ and its advanced 5-substituted derivatives.

Table 1: Metal-Ligand Stoichiometry and Stability Constants
Ligand SystemTarget Metal IonStoichiometry (M:L)Stability Constant (log K)Analytical Method
8-Hydroxyquinoline (8-HQ) Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2Potentiometry[1]
8-Hydroxyquinoline (8-HQ) Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9Potentiometry[1]
8-HQ Mannich Bases Fe(III)1:3log β3​ ≈ 35.0 - 38.0UV-Vis / Potentiometry[2]
H2hox (5-AMQ derived) Ga(III)1:1log K_{ML} = 34.4UV-Vis Spectroscopy[3]

Note: For highly stable complexes like those formed with Fe(III) and Ga(III), pM values (the negative decadic logarithm of the free metal ion concentration at pH 7.4) are often used to directly compare physiological chelating strength[2].

Empirical Methodologies: Self-Validating UV-Vis Titration Protocol

To accurately determine the dissociation constant ( Kd​ ) and log K of 5-AMQ derivatives, UV-Vis spectrophotometric titration is the gold standard. The protocol below is engineered not just as a sequence of steps, but as a self-validating system designed to eliminate artifacts.

Mechanistic Causality of the Assay

8-HQ derivatives exhibit a characteristic π−π∗ absorption band (typically around 244 nm, though extended conjugation can shift this). Upon metal coordination, the electron density of the ring system is perturbed, resulting in a pronounced bathochromic (red) shift of approximately 20 nm[4]. By tracking the decay of the free-ligand peak and the growth of the complex peak, researchers can extract precise binding isotherms.

Step-by-Step Methodology
  • Ligand Preparation & Solvent Selection: Prepare a 10–20 µM stock solution of the 5-AMQ ligand. Crucial Step: Use a mixed solvent system such as 30% (v/v) DMSO/H₂O. Causality: The neutral metal-ligand complexes of 8-HQ derivatives possess remarkably low aqueous solubility; without DMSO, the complexes will precipitate during titration, causing baseline scattering and invalidating optical measurements[5].

  • Buffer Conditioning: Prepare a 5 mM MOPS buffer at pH 7.4. Crucial Step: Pre-treat the buffer with Chelex-100 resin. Causality: 5-AMQ ligands have a high affinity for trace divalent cations (e.g., environmental Zn(II) or Cu(II)). Unpurified buffers will pre-coordinate the ligand, skewing the baseline absorbance and leading to artificially low calculated affinities[6].

  • Titration Execution: Incrementally add standardized metal ion solutions (e.g., CuCl₂, ZnCl₂) from 0 to 3.0 molar equivalents directly into the cuvette. Allow 3–5 minutes of equilibration time per addition to ensure thermodynamic equilibrium.

  • Self-Validation (Trustworthiness Check):

    • Isosbestic Points: Verify the presence of sharp isosbestic points across all spectra. This confirms a clean, two-state transition between the free ligand and the metal complex, ruling out intermediate side reactions or precipitation.

    • Reversibility: Add a 3-fold molar excess of a strong competitor like EDTA. The spectrum must revert entirely to the baseline free-ligand state, confirming that the spectral shift was driven solely by reversible metal coordination[6].

  • Data Regression: Plot the change in absorbance at the λmax​ of the complex against the metal-to-ligand ratio. Fit the data to the appropriate binding isotherm (1:1 or 1:2) using non-linear regression software (e.g., Dynafit) to calculate the Kd​ and log K[6].

Workflow Step1 1. Ligand Preparation Dissolve 5-AMQ in 30% DMSO to prevent complex precipitation Step3 3. UV-Vis Titration Add Metal Ions (Cu2+, Zn2+) Monitor π-π* shift (~20 nm) Step1->Step3 Step2 2. Buffer Conditioning Treat 5 mM MOPS (pH 7.4) with Chelex-100 resin Step2->Step3 Step4 4. Self-Validation Verify Isosbestic Points & Reverse complex with EDTA Step3->Step4 Step5 5. Data Analysis Non-linear Regression to extract Kd and log K Step4->Step5

Caption: Self-validating UV-Vis spectrophotometric workflow for determining metal binding affinity.

Strategic Applications in Therapeutics

The robust affinity constants of 5-AMQ ligands have driven their adoption in several cutting-edge applications:

  • Peptide Secondary Structure Induction: 5-aminomethyl-8-hydroxyquinoline can be coupled to Fmoc-protected amino acids to create Hybrid Coordination Motifs (HCMs). When incorporated into short peptide sequences, the high-affinity binding of divalent metals (like Zn(II) or Cu(II)) crosslinks the peptide backbone, stabilizing and inducing an α -helical configuration critical for targeting protein-protein interactions[4].

  • Radiopharmaceuticals (PET Imaging): By utilizing the 5-aminomethyl handle, researchers synthesized H2hox, an acyclic hexadentate chelator featuring two 8-hydroxyquinoline arms. H2hox exhibits an unprecedented log K_{ML} of 34.4 for Ga(III), enabling fast, quantitative 68 Ga complexation at room temperature for high-contrast Positron Emission Tomography (PET) imaging[3].

References

  • Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay. Benchchem.
  • H2hox: Dual-Channel Oxine-Derived Acyclic Chelating Ligand for 68Ga Radiopharmaceuticals. Inorganic Chemistry - ACS Publications.
  • Functional, metal-based crosslinkers for α-helix induction in short peptides. PMC.
  • Supporting Information Functional, metal-based crosslinkers for α-helix induction in short peptides. Rsc.org.
  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. MTA KIK.
  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. RSC Publishing.

Sources

Foundational

Unveiling the Photophysical Dynamics: UV-Vis Absorption Spectroscopy of 5-Aminomethylquinolin-8-ol Dihydrochloride

Executive Summary As a Senior Application Scientist, I frequently encounter researchers utilizing 8-hydroxyquinoline (8-HQ) derivatives for metal chelation, corrosion inhibition, and fluorescent probe design. Among these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers utilizing 8-hydroxyquinoline (8-HQ) derivatives for metal chelation, corrosion inhibition, and fluorescent probe design. Among these, 5-Aminomethylquinolin-8-ol dihydrochloride (5-AMQ·2HCl) stands out as a privileged scaffold due to its versatile primary amine handle[1]. However, a critical failure point in many published workflows is the misinterpretation of its UV-Vis absorption spectrum. Because it is supplied as a dihydrochloride salt, its photophysics are deeply entangled with the pH of the solvent matrix. This whitepaper provides an authoritative, in-depth guide to understanding, acquiring, and interpreting the UV-Vis absorption spectra of 5-AMQ·2HCl.

Structural and Electronic Foundations

The parent structure, 8-hydroxyquinoline, possesses a bidentate chelating pocket (a phenolic oxygen and a quinoline nitrogen) that strongly coordinates transition and main-group metals[2]. The introduction of the 5-aminomethyl group serves two purposes: it provides a synthetic handle for bioconjugation, and it acts as an electron-donating auxochrome that subtly modulates the electronic transitions of the quinoline core.

Field-Proven Insight: A common pitfall in characterizing this compound is ignoring the stoichiometry of the salt. Because 5-AMQ is supplied as a dihydrochloride, dissolving it in unbuffered water inherently results in a highly acidic solution (pH < 3). In this state, both the primary amine and the quinoline nitrogen are protonated. Failing to account for this and neglecting to buffer the system leads to erroneous assignments of the neutral molecule's photophysics[3].

pH-Dependent UV-Vis Absorption Characteristics

The UV-Vis spectrum of 5-AMQ·2HCl is dominated by two primary electronic transitions:

  • High-Energy Band (240–260 nm): Attributed to the π→π∗ transitions localized within the aromatic benzenoid and pyridinoid rings.

  • Low-Energy Band (315–370 nm): Assigned to the n→π∗ transitions involving the heteroatoms (N, O) and extended π→π∗ charge transfer across the fused bicyclic system[4].

The Causality of Spectral Shifts

The absorption profile is fundamentally governed by the HOMO-LUMO energy gaps, which shift dramatically based on protonation:

  • Cationic State (pH < 4): When the quinoline nitrogen is protonated, the electron-withdrawing nature of the −NH+ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift of the low-energy band to approximately 360 nm[4].

  • Neutral State (pH 5–8): Deprotonation of the quinoline nitrogen widens the HOMO-LUMO gap, causing a hypsochromic (blue) shift to ~320 nm.

  • Anionic State (pH > 10): The phenolic hydroxyl group deprotonates to form a phenolate anion. The strong electron-donating effect of the phenolate oxygen raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the gap and driving a significant bathochromic shift to ~370 nm[5].

Quantitative Data Summary

Table 1: Representative UV-Vis Absorption Maxima of 5-AMQ Species

Species StateDominant pH RangeElectronic Transition λmax​ (nm) ϵ ( M−1cm−1 )
Fully Protonated (Cationic) pH < 4.0 π→π∗ / n→π∗ ~250 / ~360~4.5 x 10⁴ / ~1.5 x 10³
Neutral / Zwitterionic pH 5.0 - 8.0 π→π∗ / n→π∗ ~245 / ~320~4.0 x 10⁴ / ~2.0 x 10³
Deprotonated (Anionic) pH > 10.0 π→π∗ / n→π∗ ~260 / ~370~5.0 x 10⁴ / ~2.5 x 10³

(Note: Values are extrapolated from baseline 5-substituted 8-hydroxyquinoline derivatives and empirical spectrophotometric data).

Equilibria N1 N1 N2 Neutral State pH 5.0 - 8.0 λ_max ~ 320 nm N1->N2 -H⁺ (Quinoline N) N3 N3 N2->N3 -H⁺ (Phenol OH)

Figure 1: Acid-base equilibria of 5-AMQ and corresponding shifts in absorption maxima.

Experimental Methodology: High-Fidelity UV-Vis Titration

To accurately map the photophysical properties of 5-AMQ·2HCl, a rigorous spectrophotometric titration must be performed. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Protocol: Spectrophotometric pH Titration
  • Objective: Determine the pKa values and molar absorptivity ( ϵ ) of the discrete protonation states.

  • Materials: 5-AMQ·2HCl (purity > 98%), Britton-Robinson universal buffer (pH 2-12), UV-grade quartz cuvettes (1 cm path length), dual-beam UV-Vis spectrophotometer.

Step 1: Stock Solution Preparation

  • Action: Weigh exactly 2.47 mg of 5-AMQ·2HCl (MW ≈ 247.12 g/mol ) and dissolve in 10.0 mL of ultrapure deionized water (18.2 MΩ·cm) to yield a 1.0 mM stock.

  • Causality: Ultrapure water is explicitly chosen over organic solvents (like methanol or DMSO) because the dihydrochloride salt is highly water-soluble. Avoiding co-solvents prevents dielectric suppression of the true aqueous pKa values.

Step 2: Buffer Equilibration

  • Action: Prepare 50 μM working solutions by diluting the stock 1:20 into Britton-Robinson buffers adjusted to 0.5 pH increments.

  • Causality: A universal buffer is critical here. Using different buffer systems (e.g., acetate for low pH, phosphate for neutral) introduces varying ionic strengths and potential competing coordination events that distort the absorption bands. Britton-Robinson maintains a constant ionic background across the entire pH gradient.

Step 3: Baseline Correction

  • Action: Run a baseline scan using the exact pH-matched buffer solution in the reference cuvette.

  • Causality: This subtracts the solvent's intrinsic absorbance and any scattering artifacts, isolating the pure electronic transitions of the 5-AMQ chromophore.

Step 4: Spectral Acquisition

  • Action: Scan from 200 nm to 600 nm at a scan rate of 120 nm/min.

Step 5: Self-Validation via Isosbestic Points

  • Action: Overlay the acquired spectra across the pH gradient.

  • Trustworthiness/Validation: The protocol validates itself if sharp, distinct isosbestic points (wavelengths where total absorbance remains constant) appear during the transition from pH 2 to 7, and again from pH 7 to 12. The presence of these points mathematically proves that the system is undergoing a clean, two-state equilibrium without side reactions, aggregation, or compound degradation.

Workflow A 1. Stock Preparation (5-AMQ·2HCl in Ultrapure H2O) C 3. pH Titration (Aqueous Media, pH 2.0 to 12.0) A->C B 2. Buffer Selection (Universal Buffer for Constant Ionic Strength) B->C D 4. UV-Vis Spectrophotometry (200-600 nm, 1 cm Quartz Cuvette) C->D E 5. Data Processing (Isosbestic Point Validation) D->E

Figure 2: Step-by-step experimental workflow for UV-Vis spectrophotometric titration.

Applications in Metallomics and Probe Design

Understanding the baseline UV-Vis spectrum of 5-AMQ is a prerequisite for utilizing it in advanced applications. For instance, 5-N-((alkylamino)methyl)quinolin-8-ol analogs have shown significant efficacy as corrosion inhibitors, where UV-Vis spectroscopy is used to confirm the formation of protective inhibitor films on steel surfaces via metal-ligand charge transfer (MLCT) bands[6].

Furthermore, when 5-AMQ chelates with diamagnetic metals like Al³⁺ or Zn²⁺, the metal forces the ligand into a conformation that electronically mimics the anionic phenolate state. This shifts the absorption maximum to ~370 nm and unlocks intense fluorescence via a mechanism known as Chelation-Enhanced Fluorescence (CHEF), making it an invaluable tool for intracellular metal sensing[1].

References

  • [6] El Faydy M., et al. "Evaluating the Efficacy of synthesized Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments." CoLab. URL:[Link]

  • [3] NIST Mass Spectrometry Data Center. "8-Hydroxyquinoline." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • [2] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." SCIRP. URL:[Link]

  • [4] "Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties." MDPI. URL:[Link]

  • [5] "Absorption spectra of 8-hydroxyquinoline at 3.33 x 10⁻⁵ M and the..." ResearchGate. URL:[Link]

  • [1] Li, L., et al. "Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes." ResearchGate. URL:[Link]

Sources

Exploratory

Topic: The Role of 5-Aminomethylquinolin-8-ol as a Chelating Agent for Transition Metals

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 8-hydroxyquinoline (8-HQ) scaffold is a foundational chelating motif in medicinal and materials chemistry, r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a foundational chelating motif in medicinal and materials chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] This guide focuses on a key derivative, 5-Aminomethylquinolin-8-ol (5-AMQ), exploring its synthesis, coordination chemistry, and role as a potent bidentate ligand for transition metals. We delve into the structural and electronic features that govern its chelating properties, provide detailed experimental protocols for characterizing its metal complexes, and survey its applications, particularly in the context of drug discovery for neurodegenerative diseases. This document serves as a technical resource for scientists seeking to leverage the unique properties of 5-AMQ in their research.

Introduction: The 8-Hydroxyquinoline Scaffold and the Significance of the 5-Aminomethyl Moiety

Transition metals are essential for a vast range of biological processes but their dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer.[1][3][4] Chelating agents, molecules capable of binding metal ions to form stable, ring-like structures known as chelates, are critical tools for both studying and therapeutically addressing this metal imbalance.[5]

Among the most versatile and effective chelating agents is 8-hydroxyquinoline (8-HQ, or oxine).[6][7] Its structure, featuring a phenolic hydroxyl group at the C-8 position adjacent to the ring nitrogen, creates a perfect "pincer" for coordinating with metal ions.[2][8][9] This bidentate chelation, involving the deprotonated hydroxyl oxygen and the heterocyclic nitrogen, forms highly stable five-membered rings with metal cations.[10][11]

Modifications to the 8-HQ core can fine-tune its properties, such as solubility, lipophilicity, and biological targeting. The introduction of an aminomethyl group at the C-5 position to create 5-Aminomethylquinolin-8-ol (5-AMQ) is a strategic modification. This functionalization enhances aqueous solubility and provides a reactive handle for further conjugation to other bioactive molecules, making 5-AMQ a valuable platform for developing multifunctional therapeutic agents and advanced materials.[2]

Synthesis and Physicochemical Properties

The primary method for synthesizing 5-AMQ and other aminomethylated 8-hydroxyquinolines is the Mannich reaction.[6] This is a one-pot three-component condensation reaction that is efficient and proceeds under mild conditions.

General Synthesis via Mannich Reaction

The reaction involves three key components:

  • Active Hydrogen Compound: 8-hydroxyquinoline provides the acidic proton on the aromatic ring, preferentially at the C-5 position.

  • Aldehyde: Formaldehyde is typically used to introduce the methylene bridge.

  • Amine: A primary or secondary amine provides the amino functionality. For 5-AMQ, this would involve a protected amine or a subsequent modification step.

A common precursor, 5-chloromethyl-8-hydroxyquinoline, is often synthesized first and then reacted with an appropriate amine source.[12][13]

Key Properties
  • Appearance: Typically a crystalline solid.

  • Solubility: The aminomethyl group imparts greater aqueous solubility compared to the parent 8-HQ, particularly in acidic conditions where the amine is protonated. It is also soluble in organic solvents like ethanol and DMSO.[14]

  • Chelating Nature: Acts as a strong bidentate ligand, forming stable complexes with a wide range of transition metal ions including Cu²⁺, Zn²⁺, Fe³⁺, and Ni²⁺.[8][9]

Coordination Chemistry and Chelation Mechanism

The chelating ability of 5-AMQ is rooted in its molecular structure. The deprotonation of the C-8 hydroxyl group and the presence of the lone pair of electrons on the quinoline nitrogen atom create two donor sites for coordination with a central metal ion.[7]

The general equilibrium for the formation of a 1:2 metal-ligand complex with a divalent transition metal (M²⁺) can be represented as:

M²⁺ + 2(5-AMQ) ⇌ [M(5-AMQ)₂] + 2H⁺

The aminomethyl group at the C-5 position does not directly participate in chelation but influences the electronic properties of the quinoline ring and the steric environment of the resulting complex. It can also be protonated, affecting the overall charge and solubility of the complex. The formation of these complexes is often accompanied by a distinct color change and significant shifts in UV-Visible and fluorescence spectra, which forms the basis for their quantitative analysis.[7][15]

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Applications in Drug Development and Research

The ability of 5-AMQ and its derivatives to chelate transition metals is central to their therapeutic potential.

Neurodegenerative Diseases

Metal ion dyshomeostasis, particularly of copper, zinc, and iron, is a key pathological feature of Alzheimer's and Parkinson's diseases. [1][3][4]These metals can promote protein aggregation (e.g., amyloid-beta) and catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. [3] Derivatives of 8-HQ, such as Clioquinol and the M30 series, have shown promise by acting as "metal-protein attenuating compounds" (MPACs). [3][16][17]They chelate excess metal ions from pathological protein aggregates and can redistribute them to metal-deficient cells, thereby restoring homeostasis. 5-AMQ shares the core chelating structure responsible for this activity. For instance, the compound M30 [5-(N-methyl-N-propargyaminomethyl)-8-hydroxyquinoline] is a multifunctional iron chelator with neuroprotective and neurorestorative activities. [16][18]The aminomethyl group in 5-AMQ serves as a synthetic precursor for creating such advanced, multifunctional molecules.

Anticancer and Antimicrobial Activity

The anticancer and antimicrobial mechanisms of 8-HQ derivatives are also linked to metal chelation. [1][19]By sequestering essential trace metals like iron and copper, these compounds can disrupt critical enzyme systems in cancer cells or pathogenic microbes, inhibiting their growth and proliferation. [14][19]The chelated metal complexes themselves can also exhibit enhanced biological activity compared to the ligand alone, a phenomenon that may be due to increased lipophilicity facilitating cell penetration. [12][13]

Conclusion and Future Outlook

5-Aminomethylquinolin-8-ol is a strategically important derivative of the 8-hydroxyquinoline scaffold. Its potent bidentate chelating ability, coupled with the synthetic versatility afforded by the C-5 aminomethyl group, makes it a powerful building block in coordination chemistry and drug discovery. The principles and protocols outlined in this guide provide a framework for the rational design and characterization of novel 5-AMQ-based metal complexes. Future research will likely focus on conjugating 5-AMQ to other pharmacophores to create multi-target agents for complex diseases and on developing its metal complexes for applications in catalysis and advanced materials science.

References

  • Gaggelli, E., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • FINAWAY. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

  • LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

  • Taylor & Francis Online. (2013). Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • Patel, K. B., Patel, Y. M., & Patel, R. B. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. Research Journal of Recent Sciences. [Link]

  • ResearchGate. (2004). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. [Link]

  • Patel, K. B., et al. (n.d.). Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo. Sphinx Knowledge House. [Link]

  • Royal Society of Chemistry. (2009). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. [Link]

  • Elsevier. (n.d.). Quinolone antibiotics and their applications in metal complexes: An update. [Link]

  • ACS Publications. (2018). Development of Multifunctional Molecules as Potential Therapeutic Candidates for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis in the Last Decade. Chemical Reviews. [Link]

  • Experimental Neurobiology. (2013). Promise of Neurorestoration and Mitochondrial Biogenesis in Parkinson's Disease with Multi Target Drugs: An Alternative to Stem Cell Therapy. [Link]

  • Dovepress. (2013). 8-hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • MDPI. (n.d.). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-a[16]neN4. [Link]

  • IntechOpen. (2019). Stability Constants of Metal Complexes in Solution. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. [Link]

  • University of Delhi. (n.d.). Stability constants of metal complexes and their applications. [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • EDP Sciences. (n.d.). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. [Link]

  • ScienceDirect. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. [Link]

  • SCIRP. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]

  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • LibreTexts Chemistry. (2022). 19.2: Coordination Chemistry of Transition Metals. [Link]

  • ACS Publications. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]

  • Semantic Scholar. (2022). 8-hydroxyquinolines: a promising pharmacophore potentially developed as disease-modifying agent. [Link]

  • YouTube. (2014). Coordination Chemistry - Transition Metal (Ion) Complexes. [Link]

  • Semantic Scholar. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]

  • ResearchGate. (n.d.). Transition metal complexes supported by (8-quinolynyl)amido ligands. [Link]

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Foundational

The Synthetic Chemist's Guide to 5-Substituted 8-Hydroxyquinolines: A Technical Review

Abstract The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent metal-chelating properties.[1] Substitution at the C5-position of this heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent metal-chelating properties.[1] Substitution at the C5-position of this heterocyclic framework offers a powerful avenue to modulate its biological activity and physicochemical characteristics, leading to the development of novel therapeutics and advanced materials. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing 5-substituted 8-hydroxyquinolines. Moving beyond a mere catalog of reactions, this document delves into the mechanistic underpinnings and practical considerations of each method, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore classic electrophilic substitution reactions, modern cross-coupling methodologies, and powerful condensation reactions, complete with detailed experimental protocols and data-driven summaries to inform synthetic planning and execution.

Introduction: The Significance of the 5-Substituted 8-Hydroxyquinoline Moiety

8-Hydroxyquinoline (oxine) and its derivatives have a rich history of application, from their use as analytical reagents to their role as antifungal and antibacterial agents.[2] The strategic placement of substituents at the C5-position profoundly influences the electronic and steric properties of the quinoline ring system. This, in turn, dictates the molecule's interaction with biological targets and its performance in materials science applications. For instance, the introduction of specific groups at C5 can enhance selectivity for particular metal ions, improve cell permeability, or introduce new pharmacophoric elements. This guide will equip the synthetic chemist with the knowledge to strategically access this critical chemical space.

Electrophilic Aromatic Substitution: Direct Functionalization of the 8-Hydroxyquinoline Core

The 8-hydroxyquinoline ring system is activated towards electrophilic attack, with the C5 and C7 positions being the most reactive.[3] This reactivity provides a direct and often high-yielding route to a variety of 5-substituted derivatives.

Halogenation: Introducing Versatile Synthetic Handles

The introduction of a halogen atom, typically bromine or chlorine, at the C5-position furnishes a versatile intermediate that can be further elaborated through cross-coupling reactions.

Direct bromination of 8-hydroxyquinoline is a facile process. The choice of solvent and brominating agent can influence the selectivity and yield. Chloroform is a common solvent, and elemental bromine is an effective brominating agent. The reaction proceeds rapidly at room temperature.[4] For chlorination, N-chlorosuccinimide (NCS) in an acidic medium is a common and effective method.[5]

  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a round-bottom flask.

  • Prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

  • Continue stirring for 1 hour. A yellow solid will precipitate.

  • Dissolve the resulting solid in chloroform (15 mL).

  • Wash the organic solution with a 5% sodium bicarbonate solution (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The residue is 5,7-dibromo-8-hydroxyquinoline, which can be further purified by crystallization from benzene to yield the pure product.

Table 1: Representative Examples of Halogenation of 8-Hydroxyquinoline

Halogenating AgentSolventProductYieldReference
BromineChloroform5,7-Dibromo-8-hydroxyquinoline90%[4]
N-ChlorosuccinimideAcidic Media2-alkyl-5,7-dichloro-8-hydroxyquinolineGood[5]
Nitration: Accessing Amino and Other Nitrogen-Containing Derivatives

Nitration of 8-hydroxyquinoline provides a gateway to 5-nitro-8-hydroxyquinoline, a key intermediate for the synthesis of 5-amino-8-hydroxyquinoline and other nitrogen-containing analogues. The conditions for nitration must be carefully controlled to favor monosubstitution at the C5 position.

The nitration of quinoline derivatives is complex. Under strongly acidic conditions, the quinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack. Substitution, therefore, occurs on the benzene ring, with the 5- and 8-positions being favored.[6] The reaction proceeds through the attack of a nitronium ion (NO₂⁺) on the electron-rich C5 position.

Caption: Mechanism of Nitration at C5 of 8-Hydroxyquinoline.

Note: This protocol yields the dinitro- product. Selective mono-nitration at C5 often requires milder conditions and careful control of stoichiometry.

  • Boil 8-hydroxyquinoline with a dilute (e.g., 0.5%) nitric acid solution.

  • The reaction may have an induction period, which can be eliminated by the addition of sodium nitrite.

  • Continue boiling for a prolonged period.

  • The product, 5,7-dinitro-8-hydroxyquinoline, will precipitate and can be collected by filtration.

Friedel-Crafts Acylation: Introduction of Acyl Groups

The Friedel-Crafts acylation allows for the introduction of an acyl group at the C5-position, providing access to ketones that can be further modified. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The choice of acylating agent (acyl chloride or anhydride) and Lewis acid is critical. The reaction is generally performed in a non-polar solvent to prevent complexation of the catalyst. The hydroxyl group of 8-hydroxyquinoline can coordinate with the Lewis acid, which can complicate the reaction. Therefore, protection of the hydroxyl group may sometimes be necessary.

A representative protocol based on literature descriptions.

  • To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add acetyl chloride.

  • Slowly add 8-hydroxyquinoline to the mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

  • The reaction is quenched by carefully pouring the mixture onto ice and hydrochloric acid.

  • The product can be isolated by extraction and purified by crystallization.

Building the Quinoline Core: Skraup and Doebner-von Miller Syntheses

For the synthesis of 5-substituted 8-hydroxyquinolines where the desired substituent is not easily introduced via electrophilic substitution, building the quinoline ring system from appropriately substituted anilines is a powerful strategy. The Skraup and Doebner-von Miller reactions are classic methods for this purpose.[3][7]

The Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[8][9] To synthesize a 5-substituted 8-hydroxyquinoline, a 2-amino-4-substituted phenol would be the required starting material.

  • Dehydration of glycerol by sulfuric acid to form acrolein.

  • Michael addition of the aromatic amine to acrolein.

  • Acid-catalyzed cyclization of the resulting aldehyde.

  • Dehydration to form a dihydroquinoline.

  • Oxidation of the dihydroquinoline to the aromatic quinoline.

Skraup_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway Aniline 2-Amino-4-substituted Phenol Michael Michael Addition Aniline->Michael Glycerol Glycerol Acrolein Acrolein Formation Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Oxidant Oxidizing Agent Acrolein->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 5-Substituted-8-hydroxyquinoline Oxidation->Product

Caption: Workflow of the Skraup Synthesis.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[10][11] This method offers more flexibility in the types of substituents that can be introduced on the newly formed pyridine ring.

  • In a reaction vessel, combine 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol (as the oxidizing agent), and glycerol.

  • Heat the mixture to 100-170 °C.

  • Slowly add concentrated sulfuric acid dropwise.

  • After the addition, maintain the temperature and stir for several hours. Water generated during the reaction can be removed azeotropically with a suitable solvent (e.g., toluene).

  • After the reaction is complete, the mixture is worked up by neutralization and the product is purified, for instance, by treatment with hydrochloric acid to remove impurities.

Modern Synthetic Approaches: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and offer a powerful and modular approach to 5-aryl-8-hydroxyquinolines. The Suzuki-Miyaura coupling is a prominent example.[12]

Suzuki-Miyaura Coupling

This reaction involves the coupling of a 5-halo-8-hydroxyquinoline with an arylboronic acid in the presence of a palladium catalyst and a base.

The success of the Suzuki coupling depends on the careful selection of the catalyst, ligand, base, and solvent. The hydroxyl group of 8-hydroxyquinoline often requires protection (e.g., as a benzyl ether) prior to the coupling reaction to prevent interference with the catalyst.[12] The protecting group is then removed in a subsequent step.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Haloquin 5-Halo-8-(benzyloxy)quinoline Coupling Suzuki Coupling Reaction Haloquin->Coupling Boronic Arylboronic Acid Boronic->Coupling Pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Deprotection Deprotection Coupling->Deprotection Product 5-Aryl-8-hydroxyquinoline Deprotection->Product

Caption: General Workflow for Suzuki Coupling.

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), combine the 5-halo-8-(benzyloxy)quinoline, the arylboronic acid, a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The protecting group is then removed, for example, by hydrogenolysis using Pd/C as a catalyst.

Table 2: Summary of Synthetic Routes to 5-Substituted 8-Hydroxyquinolines

Synthetic MethodKey ReagentsType of Substituent IntroducedAdvantagesDisadvantages
Halogenation Br₂, NCSHalogen (Br, Cl)Direct, high-yieldingMay lead to di-substitution
Nitration HNO₃, H₂SO₄Nitro (NO₂)Provides access to amino groupHarsh conditions, potential for over-nitration
Friedel-Crafts Acylation Acyl halide, Lewis acidAcylForms C-C bonds directlyRequires catalyst, potential for side reactions
Skraup Synthesis Substituted aniline, glycerolVarious (from aniline)Builds the quinoline coreHarsh conditions, can be violent
Doebner-von Miller Substituted aniline, α,β-unsaturated carbonylVarious (from aniline and carbonyl)More flexible than SkraupCan have regioselectivity issues
Suzuki Coupling 5-Halo-8-HQ, arylboronic acid, Pd catalystArylModular, wide scopeRequires pre-functionalized starting materials, protection may be needed

The Mannich Reaction: Aminomethylation at C5

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[13] While 8-hydroxyquinoline typically undergoes Mannich reactions at the C7 position, the C5 position can also be functionalized, particularly if the C7 position is blocked. This reaction is valuable for introducing aminomethyl groups, which are important pharmacophores.

Mechanistic Principles:

The reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde. This electrophilic species is then attacked by the electron-rich 8-hydroxyquinoline at the C5 position.

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as ethanol.

  • Add an aqueous solution of formaldehyde (formalin) and the desired primary or secondary amine.

  • The reaction mixture is typically stirred at room temperature or under reflux for several hours.

  • The product, a 5-aminomethyl-8-hydroxyquinoline derivative, can be isolated by crystallization, often as its hydrochloride salt.

Conclusion and Future Perspectives

The synthesis of 5-substituted 8-hydroxyquinolines is a mature field with a diverse array of reliable synthetic methodologies. The choice of the optimal synthetic route depends on the nature of the desired substituent and the availability of starting materials. Direct electrophilic substitution remains a powerful tool for the introduction of halogens, nitro, and acyl groups. For more complex substituents, classic condensation reactions like the Skraup and Doebner-von Miller syntheses, as well as modern metal-catalyzed cross-coupling reactions, provide robust and flexible solutions. As the demand for novel 8-hydroxyquinoline derivatives in drug discovery and materials science continues to grow, the development of more efficient, selective, and sustainable synthetic methods will remain a key area of research. Future efforts will likely focus on C-H activation strategies for the direct and regioselective introduction of a wider range of functional groups at the C5-position, further expanding the accessible chemical space of this important heterocyclic scaffold.

References

  • (2026, February 23). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). [Link]

  • Doebner–Miller reaction. (2023, September 26). Wikipedia. [Link]

  • (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • SelectiveC‐5 halogenation (Cl/Br) of 8‐hydroxy quinolines under transition metal‐free condition. (n.d.). ResearchGate. [Link]

  • Skraup reaction. (2023, September 26). Wikipedia. [Link]

  • (2015, September 29). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Set Publisher. [Link]

  • (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

  • (2025, October 13). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. ResearchGate. [Link]

  • (2026, January 28). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. PMC. [Link]

  • (2022, May 25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • Iron-Catalyzed C5 Halogenation of 8-Amidoquinolines Using Sodium Halides at Room Temperature. (n.d.). ResearchGate. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). ResearchGate. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Doebner-Miller reaction and applications. (2022, October 11). Slideshare. [Link]

  • (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
  • Synthesis of 8-hydroxyquinoline by Skraup reaction. (n.d.). ResearchGate. [Link]

  • (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]

  • (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. [Link]

  • 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. (n.d.). PMC. [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). [Link]

  • Friedel and Crafts Reaction with 8-Hydroxyquinoline. (n.d.). ResearchGate. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. (n.d.). ResearchGate. [Link]

  • 5-Carboxy-8-hydroxyquinoline. (2024, April 10). ChemBK. [Link]

  • (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. (n.d.). RSC Publishing. [Link]

  • (2024, April 15). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). PMC. [Link]

  • (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Palladium catalysed aryl amination reactions in supercritical carbon dioxide. (n.d.). RSC Publishing. [Link]

  • Review of Limitations of Friedel-Crafts reactions. (n.d.). CUTM Courseware. [Link]

  • (2024, January 19). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Stock Solutions for 5-Aminomethylquinolin-8-ol Dihydrochloride: An Application Note for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of 5-Aminomethylquinolin-8-ol dihydrochloride. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of 5-Aminomethylquinolin-8-ol dihydrochloride. This guide is founded on established principles of chemical handling and solution preparation, aiming to ensure the accuracy, reproducibility, and safety of experimental work involving this compound.

Introduction: Understanding 5-Aminomethylquinolin-8-ol Dihydrochloride

5-Aminomethylquinolin-8-ol dihydrochloride is a quinoline derivative of significant interest in various research fields, including medicinal chemistry and analytical sciences. Its structure, featuring a quinoline core with an aminomethyl and a hydroxyl group, imparts notable chelating properties, making it a valuable tool for studying metal ion interactions and as a potential scaffold for the development of novel therapeutic agents.[1] The dihydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound.

Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow. Improperly prepared solutions can lead to erroneous and irreproducible results, wasting valuable time and resources. This guide provides a scientifically grounded framework for preparing and handling stock solutions of 5-Aminomethylquinolin-8-ol dihydrochloride with confidence.

Compound Properties and Key Data

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. The table below summarizes the key properties of 5-Aminomethylquinolin-8-ol dihydrochloride.

PropertyValueSource
Chemical Name 5-aminoquinolin-8-ol;dihydrochloridePubChem[2]
CAS Number 21302-43-2Chem-Impex[1]
Molecular Formula C₉H₈N₂O·2HClChem-Impex[1]
Molecular Weight 233.09 g/mol PubChem[2]
Appearance Orange to amber to dark red crystalline powderChem-Impex[1]
Purity ≥ 98% (HPLC)Chem-Impex[1]
Melting Point 279 °CChem-Impex[1]
Storage (Solid) Store at Room TemperatureChem-Impex[1]

Safety and Handling Precautions

Before handling 5-Aminomethylquinolin-8-ol dihydrochloride, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Spills: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and dispose of it as chemical waste according to your institution's guidelines.

Stock Solution Preparation: A Step-by-Step Protocol

The choice of solvent is critical and depends on the experimental requirements. For many biological applications, a concentrated stock in an organic solvent like DMSO is prepared first, followed by dilution into an aqueous buffer.

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of 5-Aminomethylquinolin-8-ol dihydrochloride.

stock_preparation_workflow Workflow for Stock Solution Preparation cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound solvent 2. Add Solvent weigh->solvent Precise measurement dissolve 3. Dissolution (Vortex/Sonicate) solvent->dissolve Calculated volume verify 4. Verify Dissolution dissolve->verify Visual inspection aliquot 5. Aliquot verify->aliquot Prevent freeze-thaw cycles store 6. Store Appropriately aliquot->store Protect from light & heat

Caption: A generalized workflow for the preparation and storage of stock solutions.

Protocol for Preparing a 10 mM DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.

Materials:

  • 5-Aminomethylquinolin-8-ol dihydrochloride (MW: 233.09 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 233.09 g/mol = 0.00233 g = 2.33 mg

  • Weigh the compound: Carefully weigh out 2.33 mg of 5-Aminomethylquinolin-8-ol dihydrochloride using an analytical balance and transfer it to a suitable vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for short periods to aid dissolution. The solution should be clear and free of any visible particulates.

  • Storage: Store the 10 mM DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.

Protocol for Preparing an Aqueous Stock Solution

Due to the dihydrochloride salt form, this compound is expected to have some solubility in aqueous solutions. Based on data for similar hydrochloride salts of heterocyclic amines, a concentration of approximately 1-10 mg/mL in water may be achievable.

Materials:

  • 5-Aminomethylquinolin-8-ol dihydrochloride

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter and pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the compound: Weigh the desired amount of 5-Aminomethylquinolin-8-ol dihydrochloride. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Initial Dissolution: Add the weighed compound to a volumetric flask and add approximately 80% of the final volume of high-purity water.

  • Aid Dissolution: Stir the mixture using a stir plate. Gentle warming (e.g., to 30-40°C) may be used to facilitate dissolution, but avoid excessive heat.

  • pH Adjustment (if necessary): The pH of the solution can significantly impact the solubility of quinoline derivatives.[3] If the compound does not fully dissolve, check the pH of the solution. Adjusting the pH to a more acidic range (e.g., pH 4-5) may improve solubility. Add 0.1 M HCl dropwise while monitoring the pH.

  • Final Volume: Once the compound is fully dissolved, bring the solution to the final volume with high-purity water.

  • Filtration (Optional but Recommended): To ensure the removal of any undissolved particulates, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the aqueous stock solution at 2-8°C for short-term use (a few days) or at -20°C for longer-term storage. Protect from light. It is recommended to prepare fresh aqueous solutions regularly.

Stability and Storage Recommendations

Quinoline derivatives can be susceptible to degradation, particularly in solution. The primary factors affecting stability are pH, light, and temperature.

  • pH: Acidic conditions are generally preferred for the storage of aqueous solutions of amine-containing compounds to minimize oxidation.

  • Light: Many aromatic compounds, including quinolines, are photosensitive. Stock solutions should always be stored in light-protecting containers (e.g., amber vials).

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. For short-term storage, 2-8°C is acceptable for aqueous solutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

  • Oxidation: The hydroxyl and amino groups on the quinoline ring may be susceptible to oxidation. To minimize this, consider using deoxygenated solvents for preparing aqueous solutions, especially for long-term storage or sensitive applications.

A forced degradation study can be performed to systematically evaluate the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4]

Quality Control

To ensure the accuracy of your experimental results, it is good practice to perform quality control checks on your prepared stock solutions.

  • Visual Inspection: The solution should be clear and free of any precipitates or color changes.

  • Concentration Verification: The concentration of the stock solution can be verified using a stability-indicating analytical method such as:

    • UV-Vis Spectroscopy: If the compound has a distinct UV absorbance profile, a standard curve can be generated to determine the concentration.

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques can be used to confirm both the purity and concentration of the compound in the stock solution. A method using a C18 column with a mobile phase of acetonitrile and water with a suitable modifier (e.g., formic acid) is a good starting point for method development.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly specific method for both identification and quantification.

Conclusion

The careful and accurate preparation of stock solutions of 5-Aminomethylquinolin-8-ol dihydrochloride is fundamental to achieving reliable and reproducible experimental outcomes. By following the protocols and considering the principles of chemical handling, stability, and quality control outlined in this guide, researchers can confidently prepare stock solutions for their scientific investigations.

References

  • Wang, Y., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Analytical Methods, 4(11), 3653-3661.
  • Chemistry Stack Exchange. (2016, March 15). Solubility values interpretation. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Derivatives of 8-Quinolinol. Retrieved from [Link]

  • Westaway, S. M., et al. (2014). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Journal of Medicinal Chemistry, 57(15), 6599-6612.
  • Gademsetty, V., et al. (2008). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Organic Letters, 10(23), 5405-5408.
  • ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • Edelmann, F. T. (2021, December 21). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Palsmeier, R. K., Radzik, D. M., & Lunte, C. E. (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical Research, 9(7), 933-938.
  • PubChem. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride. Retrieved from [Link]

  • ASEAN. (1997, July 2). ASEAN Guideline on Stability Study of Drug Product (R1).
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • Hönig, J., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
  • The Analyst. (1980). Determination of halquinol (chloroquinolin-8-ols)
  • ResearchGate. (2011, January 15). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(11), 3456.

Sources

Application

Application Note: Fluorescent Sensing of Zinc(II) Ions Using 5-Aminomethylquinolin-8-ol Derivatives

Executive Summary Zinc (Zn²⁺) is the second most abundant transition metal in biological systems, playing an indispensable role in cellular metabolism, neurological transmission, and pathological processes[1]. For resear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc (Zn²⁺) is the second most abundant transition metal in biological systems, playing an indispensable role in cellular metabolism, neurological transmission, and pathological processes[1]. For researchers and drug development professionals, quantifying Zn²⁺ with high spatial and temporal resolution is critical. 5-Aminomethylquinolin-8-ol and its functionalized derivatives (e.g., dendritic or amido-linked variants) represent a highly selective class of fluoroionophores[2]. This application note details the mechanistic principles, reagent preparation, and self-validating experimental protocols required to utilize these sensors for robust Zn²⁺ quantification.

Mechanistic Principles: Causality in Sensor Design

The analytical power of 5-aminomethylquinolin-8-ol derivatives stems from their ability to act as "turn-on" fluorescent switches. This is governed by the modulation of two non-radiative decay pathways:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the uncoordinated state, an intramolecular hydrogen bond forms between the 8-hydroxyl group (-OH) and the heterocyclic quinoline nitrogen. Upon photon absorption, this facilitates rapid proton transfer, quenching fluorescence[3].

  • Photo-induced Electron Transfer (PET): The lone pair of electrons on the 5-aminomethyl nitrogen acts as an electron donor to the excited quinoline fluorophore, further suppressing emission[2].

The Causality of Chelation: When Zn²⁺ is introduced, it coordinates tightly with the oxygen and nitrogen atoms of the 8-hydroxyquinoline (8-HQ) scaffold, as well as the amine nitrogen. This binding event displaces the hydroxyl proton (inhibiting ESIPT) and engages the amine's lone pair (inhibiting PET)[3]. The resulting rigidified complex undergoes, yielding a strong, red-shifted emission peak typically around 500–530 nm[4]. In specific solvent mixtures (e.g., THF/H₂O), the resulting complexes may also aggregate, triggering to further amplify the signal[3].

Mechanism Free Free 5-Aminomethylquinolin-8-ol (Weak Fluorescence) PET PET / ESIPT Active (Non-radiative decay) Free->PET Excitation Zn Addition of Zn²⁺ Free->Zn Complex Sensor-Zn²⁺ Complex (Rigidified Structure) Zn->Complex Chelation CHEF Inhibition of PET/ESIPT Chelation-Enhanced Fluorescence Complex->CHEF Emission (~500 nm)

Figure 1: Photophysical mechanism of Zn²⁺ sensing via PET/ESIPT inhibition.

Experimental Protocols

Protocol 1: Reagent Preparation and Storage

Causality Note: 8-HQ derivatives often exhibit limited aqueous solubility and can suffer from water-induced quenching. Therefore, stock solutions must be prepared in anhydrous organic solvents, with working solutions diluted into controlled aqueous/organic mixtures[4],[3].

  • Sensor Stock Solution (1.0 mM): Accurately weigh the 5-aminomethylquinolin-8-ol derivative and dissolve it in spectroscopic-grade Tetrahydrofuran (THF) or Chloroform[2]. Store in an amber glass vial at 4°C to prevent photodegradation.

  • Metal Ion Stock Solutions (10.0 mM): Prepare aqueous solutions of ZnCl₂ or Zn(NO₃)₂ using ultra-pure deionized water (18.2 MΩ·cm). Prepare parallel stocks of competing ions (e.g., CuCl₂, FeCl₃, CaCl₂, MgCl₂) for selectivity assays[3].

  • Working Buffer: Prepare a 10 mM HEPES buffer adjusted to pH 7.4. Self-Validation: Always verify the pH post-preparation, as protonation of the quinoline nitrogen at low pH can cause false-positive fluorescence[1].

Protocol 2: Spectrofluorometric Titration

This protocol establishes the Limit of Detection (LOD) and the binding affinity (Ka).

  • Equilibration: Dilute the sensor stock into the assay medium (e.g., THF/HEPES buffer, 3:7 v/v) to a final concentration of 20 µM[3]. Transfer 2.0 mL into a standard 1-cm pathlength quartz cuvette.

  • Baseline Measurement: Excite the sample at its absorption maximum (typically λ_ex = 360–420 nm). Record the baseline emission spectrum from 440 nm to 700 nm[3].

  • Titration: Sequentially spike the cuvette with micro-aliquots of the Zn²⁺ stock solution (ranging from 0.1 to 2.0 equivalents).

  • Incubation: After each addition, invert the cuvette gently to mix and incubate for 2 minutes to ensure thermodynamic equilibrium of the complexation event.

  • Data Acquisition: Record the emission spectra. A distinct new emission peak should emerge at ~500 nm[4].

  • Analysis: Plot the fluorescence intensity at λ_max against the Zn²⁺ concentration. Use the Benesi-Hildebrand equation to calculate the binding constant.

Protocol 3: Selectivity and Interference Assay

Causality Note: A reliable sensor must discriminate against abundant cellular cations (Ca²⁺, Mg²⁺) and structurally similar transition metals (Cd²⁺, Cu²⁺, Fe³⁺)[3],[5].

  • Prepare multiple cuvettes containing 20 µM of the sensor working solution.

  • Selectivity Test: Add 1.0 equivalent of various individual metal ions (K⁺, Na⁺, Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺, Cu²⁺, Cd²⁺) to separate cuvettes[3]. Measure fluorescence. Only Zn²⁺ (and potentially Al³⁺, depending on the derivative) should trigger a >10-fold CHEF response[2].

  • Interference Test (Self-Validating Step): To the cuvettes containing the competing ions, subsequently add 1.0 equivalent of Zn²⁺. The fluorescence should "turn on," demonstrating the sensor's competitive binding preference for Zn²⁺. (Note: Paramagnetic ions like Cu²⁺ and Fe³⁺ may cause partial quenching via heavy-atom effects)[5].

Workflow Prep 1. Stock Preparation (Sensor & Metal Salts) Buffer 2. Solvent/Buffer Equilibration Prep->Buffer Titration 3. Zn²⁺ Titration (0 to 2.0 equiv) Buffer->Titration Spectra 4. Fluorescence Spectroscopy Titration->Spectra Analysis 5. Data Analysis (LOD & Binding Affinity) Spectra->Analysis

Figure 2: Step-by-step experimental workflow for evaluating the Zn²⁺ fluorescent sensor.

Quantitative Data Summary

The following table summarizes the expected photophysical shifts when utilizing 5-aminomethylquinolin-8-ol derivatives for Zn²⁺ sensing.

ParameterUncoordinated SensorSensor-Zn²⁺ ComplexAnalytical Significance
Fluorescence Emission (λ_em) Weak / Non-fluorescent~500–530 nmDistinct turn-on signal allows for background-free detection.
Quantum Yield (Φ) < 0.01> 0.15 (Up to 31-fold enhancement)High sensitivity enables nanomolar to low-micromolar LODs.
ESIPT / PET Status Active (Quenches fluorescence)Inhibited (Promotes radiative decay)Provides the mechanistic basis for Chelation-Enhanced Fluorescence (CHEF).
Aggregation State Solvated monomersJ-aggregates (in specific aqueous mixtures)Enables Aggregation-Induced Emission (AIE) for solid-state or strip-based assays.

References

  • Selective dendritic fluorescent sensors for Zn(II) Source: Molecules. 2008 Apr 19;13(4):922-30. URL:[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex Source: ACS Omega. 2022 May 9;7(21). URL:[Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: Molecules. 2021 Jan 5;26(1):242. URL:[Link]

  • Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+ Source: Molecules. 2015 Jun; 20(6): 9740–9752. (Contextual reference for heavy-metal interference and 8-HQ structural behavior) URL:[Link]

Sources

Method

Synthesis of Schiff bases using 5-Aminomethylquinolin-8-ol precursor

Application Note: High-Yield Synthesis and Functionalization of Schiff Bases Derived from 5-Aminomethylquinolin-8-ol Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Functionalization of Schiff Bases Derived from 5-Aminomethylquinolin-8-ol

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged bidentate chelator widely utilized in metalloneurochemistry, radiopharmaceuticals, and antimicrobial drug development. Modifying this scaffold at the 5-position to yield 5-aminomethylquinolin-8-ol (also known as 5-aminomethyl-8-hydroxyquinoline, AMHQ) unlocks a versatile primary amine handle. This Application Note details the mechanistic rationale, step-by-step synthesis, and validation protocols for generating AMHQ and its subsequent condensation into highly functional Schiff base ligands.

Mechanistic Rationale & Experimental Design

The synthesis of AMHQ-derived Schiff bases is a multi-stage process requiring precise chemoselectivity. Direct amination of 8-HQ is notoriously difficult due to the electron-rich nature of the quinoline ring. Instead, a three-step precursor synthesis is employed: chloromethylation, azidation, and Staudinger reduction [1].

Why the Staudinger Reduction? Catalytic hydrogenation (e.g., H₂ over Pd/C) of the azide intermediate risks over-reduction of the aromatic quinoline system or premature cleavage of the C-N bond. The Staudinger reduction utilizing triphenylphosphine (PPh₃) and water is highly chemoselective, smoothly converting the azide to a primary amine at room temperature without disturbing the delicate heteroaromatic ring [2].

Following the isolation of AMHQ, Schiff base condensation with an aldehyde (e.g., salicylaldehyde or tripodal formyl derivatives) yields an imine (-N=CH-). This linkage is highly prized in drug development because it extends the conjugated π-system (useful for fluorescent metal sensors) and provides additional N-donor atoms to create tetradentate or hexadentate metal-chelating pockets [3].

Pathway Visualization

SynthesisWorkflow A 8-Hydroxyquinoline (8-HQ) B 5-Chloromethyl-8-HQ A->B HCHO, HCl 25°C C 5-Azidomethyl-8-HQ B->C NaN3, Acetone Reflux D 5-Aminomethyl-8-HQ (AMHQ) C->D 1. PPh3, THF 2. H2O E Schiff Base Ligand (Imine Condensation) D->E Aldehyde, MeOH Reflux F Metallo-Complex (Fe³⁺, Ga³⁺, Cr³⁺) E->F Metal Salts Chelation

Synthetic workflow from 8-hydroxyquinoline to metallo-Schiff base complexes.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the AMHQ Precursor

Step 1.1: Chloromethylation

  • Dissolve 8-hydroxyquinoline (10.0 g, 69 mmol) in concentrated HCl (35 mL) in a round-bottom flask.

  • Add 30% aqueous formaldehyde (5.5 mL, 69 mmol) dropwise to the bright yellow solution.

  • Generate HCl gas (via the controlled mixing of conc. H₂SO₄ and conc. HCl in a separate sealed generator) and bubble it through the reaction mixture for 30 minutes at room temperature.

  • Quench the reaction by adding dry acetone (100 mL). Filter the resulting yellow precipitate, wash extensively with dry acetone, and dry in vacuo to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride.

Step 1.2: Azidation

  • Suspend 5-chloromethyl-8-hydroxyquinoline hydrochloride (5.0 g, 21.7 mmol) and sodium azide (NaN₃, 4.2 g, 65 mmol) in dry acetone (100 mL).

  • Reflux the mixture at 75 °C overnight under an inert argon atmosphere.

  • Cool to room temperature, filter out the inorganic salts, and evaporate the filtrate.

  • Re-dissolve the residue in CH₂Cl₂, wash with distilled water (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate to yield 5-azidomethyl-8-hydroxyquinoline.

Step 1.3: Chemoselective Staudinger Reduction

  • Dissolve the azide intermediate (2.0 g, 10 mmol) and triphenylphosphine (3.14 g, 12 mmol) in absolute THF (40 mL). Stir at room temperature for 12 hours.

  • Add distilled water (2.0 mL, excess) and an additional portion of PPh₃ (0.28 g, 1.1 mmol). Stir for a further 12 hours.

  • Filter the resulting yellow solid, wash with cold THF, and dry to afford pure 5-aminomethyl-8-hydroxyquinoline (AMHQ) [2].

Phase 2: Schiff Base Condensation
  • Dissolve AMHQ (1.0 g, 5.7 mmol) in absolute methanol (30 mL).

  • Add an equimolar amount of the target aldehyde (e.g., salicylaldehyde, 0.60 mL, 5.7 mmol) dropwise.

  • Reflux the mixture at 65 °C for 4–6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate 7:3).

  • Upon completion, cool the mixture to 0 °C to induce precipitation. Filter the solid imine product and recrystallize from hot ethanol.

Quantitative Data Summary

Table 1: Reaction Parameters and Yields for AMHQ-Derived Schiff Base Synthesis

Reaction StepPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Product Form
Chloromethylation 8-HQ, HCHO, HCl (gas)250.570 - 75Yellow precipitate
Azidation NaN₃, Dry Acetone751285 - 90Pale solid
Staudinger Reduction PPh₃, THF, H₂O252480 - 85Yellow solid
Schiff Base Formation Aldehyde, Methanol654 - 675 - 85Crystalline solid

Analytical Validation: A Self-Validating System

To ensure scientific integrity, this protocol relies on a self-validating spectroscopic tracking system. Do not proceed to the next phase without confirming these milestones:

  • Azide Formation Check: Perform FTIR on the product of Step 1.2. A successful azidation is confirmed by the appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ (-N₃).

  • Reduction Check: Following Step 1.3, the ~2100 cm⁻¹ peak must completely disappear. The emergence of broad N-H stretching bands at 3300–3400 cm⁻¹ confirms the primary amine.

  • Imine Condensation Check: Post Phase 2, ¹H NMR (in DMSO-d₆) must show the disappearance of the aldehyde proton (~10.0 ppm) and the primary amine protons, replaced by a characteristic, highly deshielded imine singlet (-N=CH-) at ~8.5–8.8 ppm .

Downstream Applications in Drug Development

Schiff bases derived from AMHQ are highly sought after in modern therapeutics and diagnostics:

  • Radiopharmaceuticals (PET Imaging): AMHQ derivatives act as acyclic hexadentate chelators (e.g., H2hox) that exhibit rapid, quantitative radiolabeling with ⁶⁸Ga³⁺. Their tunable lipophilicity (log P) makes them ideal candidates for heart and tumor imaging [4].

  • Anticancer Therapeutics (Ferroptosis Inducers): By forming stable tripodal or tetradentate complexes with intracellular Iron (Fe³⁺), these Schiff bases can modulate the Fenton reaction. This triggers lethal lipid peroxidation and reactive oxygen species (ROS) accumulation, effectively inducing ferroptosis in drug-resistant tumor cells [5].

References

  • El Faydy, M., et al. "Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives." Journal of Materials and Environmental Science, 2017. Available at:[Link]

  • Shen, A. Y., et al. "Synthesis of 5-Aminomethyl-8-hydroxyquinoline and its applications." Chemical Science (RSC Supplementary), 2013. Available at:[Link]

  • Tümer, M., et al. "The Synthesis and Characterization of s-Triazine-Cored Tripodal Structure and Its Salen/Salophen-Bridged Fe/Cr(III) Capped Complexes." ResearchGate, 2015. Available at:[Link]

  • Wang, X., et al. "H2hox: Dual-Channel Oxine-Derived Acyclic Chelating Ligand for 68Ga Radiopharmaceuticals." Inorganic Chemistry (ACS), 2018. Available at:[Link]

  • Li, Y., et al. "New anti-cancer explorations based on metal ions." Journal of Nanobiotechnology (PMC), 2022. Available at:[Link]

Application

Advanced Application Note: Live-Cell Staining and Metal Ion Sensing Using 8-Hydroxyquinoline-Based Fluorophores

Introduction & Photophysical Principles 8-Hydroxyquinoline (8-HQ) and its derivatives represent a highly privileged structural scaffold in the design of fluorescent chemosensors for biological imaging. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Photophysical Principles

8-Hydroxyquinoline (8-HQ) and its derivatives represent a highly privileged structural scaffold in the design of fluorescent chemosensors for biological imaging. As a Senior Application Scientist, it is crucial to understand that the efficacy of these probes relies entirely on manipulating their non-radiative decay pathways to achieve high signal-to-noise ratios in the complex intracellular milieu.

In its unbound, free-ligand state, the parent 8-HQ molecule is weakly fluorescent. This baseline quenching is driven by two primary mechanisms: Excited-State Intracellular Proton Transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, and Photoinduced Electron Transfer (PET) 12[1][2].

When 8-HQ derivatives coordinate with specific metal cations (such as Mg²⁺, Zn²⁺, or Hg²⁺), the formation of a rigid metal-ligand complex restricts intramolecular vibrations and structurally blocks the ESIPT and PET pathways. This inhibition of non-radiative relaxation triggers a robust Chelation-Enhanced Fluorescence (CHEF) "turn-on" signal, allowing for highly sensitive spatiotemporal mapping of intracellular ions 12[1][2].

CHEF_Mechanism HQ_Free Free 8-HQ Probe (Weak Fluorescence) Quenching ESIPT & PET Pathways (Non-radiative decay) HQ_Free->Quenching Default State Complex Rigid Metal-Ligand Complex (Inhibited ESIPT/PET) HQ_Free->Complex Analyte Binding Metal Target Metal Cation (e.g., Zn²⁺, Mg²⁺) Metal->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Structural Rigidity

Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 8-HQ probes.

Quantitative Data: 8-HQ Probe Selection Matrix

Selecting the correct 8-HQ derivative requires matching the probe's binding affinity ( Kd​ ) to the physiological concentration of the target analyte. The table below summarizes key 8-HQ derivatives, their targets, and their photophysical properties.

Probe DerivativeTarget AnalyteBinding Affinity / LODPrimary MechanismKey ApplicationReference
DCHQ1 / DCHQ2 Mg²⁺ Kd​ = 44 µM / 73 µMCHEF (Inhibition of PET)Mapping total cellular Mg²⁺ stores (pH-independent)1[1]
RHOQ Hg²⁺LOD = 96.7 nMSpirolactam Ring-OpeningIntracellular Hg²⁺ monitoring3[3]
QP2 Zn²⁺High SensitivityESIPT coupled with AIEZn²⁺ sensing via 2:1 hydrophobic complex4[4]
8-HQC Schiff Bases Zn²⁺ / Al³⁺Probe-dependentRatiometric CHEFDistinguishing Zn²⁺ and Cd²⁺2[2]

Standardized Protocols for Live-Cell Staining

A rigorous staining protocol must account for probe solubility, membrane permeability, and the prevention of premature extracellular chelation. The following protocols are engineered as self-validating systems.

Protocol A: Intracellular Magnesium Mapping (DCHQ Probes)

Context: Cytosolic free Mg²⁺ is tightly regulated (~10⁻⁴ M), but total cellular Mg²⁺ is up to 100-fold higher. DCHQ probes (with Kd​ in the micromolar range) are uniquely optimized to assess total cellular Mg²⁺ stores without cross-reactivity from Ca²⁺ 1[1].

  • Probe Preparation: Dissolve the DCHQ probe in anhydrous DMSO to generate a 1 mg/mL stock solution (approx. 1.5 - 1.7 mM) 1[1]. Keep aliquots at 4°C in the dark to prevent photodegradation.

  • Pre-Washing (Causality Step): Wash cultured cells twice with Ca²⁺/Mg²⁺-free Dulbecco's Phosphate-Buffered Saline (DPBS) 1[1]. Why? Removing extracellular divalent cations prevents the probe from chelating metals outside the cell, which would deplete the effective concentration and cause high background noise.

  • Cell Loading: Dilute the DCHQ stock in DPBS to a final working concentration of 25 µM. Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator 1[1].

  • Imaging: Wash cells thrice with DPBS to remove unbound probe. Image via confocal microscopy using a UV or near-UV excitation source (e.g., 363 nm) and capture emission in the ~500 nm range 1[1].

Protocol B: Zinc Sensing & Self-Validating Calibration (8-HQC Schiff Bases)

Context: 8-Hydroxyquinoline-2-carbaldehyde (8-HQC) derivatives are exceptional for Zn²⁺ detection 2[2]. However, fluorescence intensity can be artificially skewed by uneven dye loading or variable cell thickness. A self-validating protocol utilizes in-situ calibration to establish minimum ( Rmin​ ) and maximum ( Rmax​ ) fluorescence boundaries.

  • Solubilization: 8-HQ derivatives often suffer from limited aqueous solubility. Dissolve the probe in DMSO (10 mM stock). To aid solubilization and prevent organelle compartmentalization, mix the required volume of DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into Hank's Balanced Salt Solution (HBSS) to a final concentration of 1-5 µM 5[5].

  • Incubation: Incubate cells for 30-60 minutes at 37°C. Wash twice with HBSS 5[5].

  • Self-Validation (Quenching - Rmin​ ): To verify that the observed signal is strictly metal-dependent, treat a control well with a high-affinity, cell-permeable chelator like TPEN (50 µM). This strips intracellular Zn²⁺, completely quenching the CHEF signal.

  • Self-Validation (Saturation - Rmax​ ): Treat another control well with a zinc ionophore (e.g., 8-hydroxyquinoline citrate or pyrithione) alongside 10 µM exogenous ZnSO₄ 5[5]. The lipophilic ionophore rapidly shuttles Zn²⁺ across the lipid bilayer, saturating the intracellular probe and establishing the maximum possible fluorescence.

Staining_Workflow Prep 1. Probe Preparation (DMSO Stock) Wash1 2. Pre-Wash (Remove extracellular metals) Prep->Wash1 Load 3. Cell Loading (Probe + Pluronic F-127) Wash1->Load Wash2 4. Post-Wash (Remove unbound probe) Load->Wash2 Image 5. Confocal Imaging (Capture baseline) Wash2->Image Validate_Max In-situ Calibration (Max) (+ Ionophore & Metal) Image->Validate_Max Saturate Signal Validate_Min In-situ Calibration (Min) (+ Chelator e.g., TPEN) Image->Validate_Min Quench Signal

Step-by-step 8-HQ cell staining workflow with self-validating controls.

References

  • [3] A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances. 3

  • [1] 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society. 1

  • [2] Application Notes and Protocols: 8-Hydroxyquinoline-2-carbaldehyde in Bioimaging and Cell Staining. Benchchem. 2

  • [4] Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. 4

  • [5] Application Notes and Protocols for Employing 8-Hydroxyquinoline Citrate as a Zinc Ionophore. Benchchem. 5

Sources

Method

Application of 5-Aminomethylquinolin-8-ol in Metalloenzyme Inhibition Assays: A Technical Guide

Executive Summary The development of targeted metalloenzyme inhibitors is a critical frontier in pharmacology, addressing diseases ranging from cancer to viral infections[1]. 5-Aminomethylquinolin-8-ol (5-AMQ) and its de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted metalloenzyme inhibitors is a critical frontier in pharmacology, addressing diseases ranging from cancer to viral infections[1]. 5-Aminomethylquinolin-8-ol (5-AMQ) and its derivatives have emerged as privileged metal-binding pharmacophores (MBPs) in fragment-based drug discovery (FBDD)[1]. This application note provides drug development professionals and assay scientists with a comprehensive, self-validating framework for deploying 5-AMQ in in vitro metalloenzyme inhibition assays, ensuring high-fidelity data through rigorous kinetic and thermodynamic controls.

Mechanism of Action & Pharmacophore Rationale

The core efficacy of 5-AMQ relies on the 8-hydroxyquinoline (8HQ) scaffold, which acts as a potent bidentate chelator. It coordinates transition metals (such as Zn²⁺, Cu²⁺, and Fe³⁺) via its phenolic oxygen and quinoline nitrogen[2].

Causality in Structural Design: While the 8HQ core provides the primary metal-anchoring mechanism, the addition of the 5-aminomethyl moiety is a deliberate bioisosteric modification. This functional group serves two mechanistic purposes:

  • Solubility & pKa Tuning: It enhances aqueous solubility, mitigating the pharmacokinetic liabilities (like poor membrane permeability or aggregation) often associated with planar, lipophilic MBPs[1].

  • Secondary Pocket Engagement: The aminomethyl handle provides a vector for synthetic functionalization, allowing the molecule to interact with secondary binding pockets adjacent to the metalloenzyme active site, thereby driving target selectivity over off-target metalloproteins[3].

Mechanism A 5-Aminomethylquinolin-8-ol (MBI Scaffold) D Bidentate Chelation (N, O Coordination) A->D Donates electrons B Metalloenzyme Active Site (e.g., HDAC8, MMP) C Catalytic Metal Ion (Zn2+, Cu2+, Fe3+) B->C Contains E Substrate Displacement & Enzyme Inhibition C->E Loss of function D->C Sequesters

Metalloenzyme inhibition pathway via bidentate metal chelation by 5-AMQ.

Physicochemical & Metal-Binding Properties

Understanding the thermodynamic stability of the 5-AMQ metal complex is vital for interpreting assay results. The table below summarizes the foundational metal-ligand stoichiometry and stability constants (log K) for the 8HQ scaffold, which serve as the baseline for 5-AMQ derivatives[2].

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Primary Metalloenzyme Targets
Zn(II) 1:2log K₁ = 8.6, log K₂ = 7.9Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs)
Cu(II) 1:2log K₁ = 12.1, log K₂ = 11.2Tyrosinases, Superoxide Dismutase (SOD)
Fe(III) 1:3log K₁ = 12.3, log K₂ = 11.52-Oxoglutarate (2OG) Oxygenases, Ribonucleotide Reductase
Co(II) 1:2log K₁ = 9.5, log K₂ = 8.2Methionine Aminopeptidases

Table 1: Quantitative metal-binding parameters for the 8-hydroxyquinoline pharmacophore[2].

Experimental Workflow & Self-Validating Protocol

To accurately assess the inhibitory potency (IC₅₀) of 5-AMQ against a zinc-dependent enzyme such as Histone Deacetylase 8 (HDAC8), the assay must be designed to prevent assay interference (e.g., metal stripping by buffers) and validate the direct chelation mechanism[4].

Workflow Step1 1. Reagent Preparation (Metal-free buffers, Inhibitor titrations) Step2 2. Enzyme-Inhibitor Pre-incubation (Establish binding equilibrium) Step1->Step2 Step3 3. Substrate Addition (Initiate catalytic reaction) Step2->Step3 Step4 4. Signal Detection (Fluorometric/Colorimetric readout) Step3->Step4 Step5 5. Data Analysis & Validation (IC50 calculation, Metal rescue control) Step4->Step5

Step-by-step experimental workflow for in vitro metalloenzyme inhibition assays.

Step-by-Step Methodology: HDAC8 Fluorometric Inhibition Assay

1. Reagent & Buffer Preparation

  • Action: Prepare the assay buffer using 50 mM HEPES (pH 7.4), 137 mM NaCl, 2.7 mM KCl, and 1 mg/mL BSA. Supplement the buffer with 1–2 µM ZnSO₄[4].

  • Causality: HEPES is chosen over phosphate buffers because phosphates can precipitate transition metals, leading to artificially low metal concentrations. EDTA must be strictly excluded to prevent stripping the structural zinc from HDAC8. Supplementing trace ZnSO₄ maintains the recombinant enzyme's stability during prolonged incubation[4].

2. Inhibitor Titration

  • Action: Prepare a 10 mM stock of 5-AMQ in DMSO. Perform a 3-fold serial dilution in the assay buffer to create a 10-point concentration-response curve (ranging from 100 µM to 5 nM). Keep the final DMSO concentration constant at ≤1% across all wells.

  • Causality: Maintaining a uniform DMSO concentration prevents solvent-induced artifacts in enzyme kinetics, as high DMSO levels can denature the protein.

3. Enzyme-Inhibitor Pre-incubation

  • Action: Add 100 µ g/well of recombinant HDAC8 to the inhibitor dilutions in a 96-well black microplate. Incubate at 25°C for 30 to 60 minutes[4].

  • Causality: Pre-incubation is critical for MBPs. It allows the establishment of a thermodynamic binding equilibrium between the 5-AMQ chelator and the active-site zinc before the substrate is introduced, preventing competitive kinetic masking.

4. Substrate Addition & Signal Detection

  • Action: Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its Kₘ value. Incubate for 1 hour, then add the developer solution to stop the reaction and release the fluorophore.

  • Action: Read fluorescence at Ex/Em = 360/460 nm.

The Self-Validating System: The "Metal Rescue" Control

To ensure trustworthiness, every metalloenzyme inhibition assay must prove that the inhibition is specifically driven by metal chelation, rather than non-specific protein aggregation or pan-assay interference (PAINS).

  • Protocol: In parallel to the standard assay, prepare a set of wells containing the enzyme and the IC₉₀ concentration of 5-AMQ. Post-incubation, spike these wells with a 10-fold molar excess of the catalytic metal (e.g., 50 µM ZnSO₄).

  • Validation Logic: If 5-AMQ is acting purely as an active-site metal chelator, the excess zinc will saturate the inhibitor and competitively restore the enzyme's native activity. Failure to rescue activity indicates non-specific denaturation or covalent modification.

References

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Source: National Center for Biotechnology Information (PMC) URL:[1]

  • Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay Source: BenchChem URL:[2]

  • Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8) Source: MDPI URL:[4]

  • A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes Source: ACS Publications URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Aminomethylquinolin-8-ol Hydrochloride Desalting

Welcome to the Advanced Technical Support guide for the synthesis and purification of 5-Aminomethylquinolin-8-ol . As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support guide for the synthesis and purification of 5-Aminomethylquinolin-8-ol . As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific compound. The challenge lies not in the synthesis itself, but in the complex physicochemical properties of the molecule during the workup phase.

This guide is designed to move beyond basic step-by-step instructions. Here, we will explore the causality behind why standard desalting methods fail, provide self-validating protocols, and equip you with the exact parameters needed to isolate your target form—whether that is the free base or a specific stoichiometric salt.

Core Principles: The Causality of Amphoteric Failure

Most amine desalting procedures rely on a simple principle: add a strong base until the pH exceeds 12, forcing the amine into its neutral state for organic extraction[1]. However, applying this standard logic to 5-Aminomethylquinolin-8-ol will almost certainly result in total product loss.

Why? Because the molecule is highly amphoteric. It contains three distinct ionizable centers with competing pKa values:

  • Quinoline Nitrogen: Weakly basic (pKa ~5.0).

  • Primary Aliphatic Amine (Aminomethyl): Strongly basic (pKa ~9.3).

  • Phenolic Hydroxyl: Weakly acidic (pKa ~9.9)[2].

Because the pKa of the primary amine and the phenolic hydroxyl are extremely close, the molecule readily forms a highly polar zwitterion [3]. Understanding the dominant ionization state at any given pH is the master key to successfully recovering your product.

Quantitative Ionization Profile

Use this table to predict the phase behavior of your product during pH adjustment.

pH RangeQuinoline N (pKa ~5.0)Aminomethyl N (pKa ~9.3)Phenolic OH (pKa ~9.9)Net ChargeDominant Phase Behavior
< 4.0 Protonated (+)Protonated (+)Neutral (0)+2 Aqueous (Highly Soluble)
6.0 - 8.0 Neutral (0)Protonated (+)Neutral (0)+1 Aqueous / Polar Organic
9.5 - 9.6 Neutral (0)Partial Neutral (~50%)Partial Deprotonated (~50%)~0 (Zwitterion) Solid (Isoelectric Precipitation)
> 11.0 Neutral (0)Neutral (0)Deprotonated (-)-1 Aqueous (Highly Soluble)

Troubleshooting FAQs

Q1: Why does my product vanish into the aqueous layer during standard NaOH basification and DCM extraction? A: You have over-basified the system. While pushing the pH to 12 successfully deprotonates the primary amine[1], it simultaneously deprotonates the phenolic hydroxyl group (pKa ~9.9)[2]. This converts your neutral free base into a highly water-soluble phenoxide anion. The negative charge completely prevents the molecule from partitioning into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Q2: I need the mono-hydrochloride salt for my next coupling step to maintain stability. How do I selectively remove only the excess HCl? A: You must exploit the large pKa gap between the quinoline nitrogen (5.0) and the primary amine (9.3). By using exactly 1.0 equivalent of a mild base (like NaHCO3) in an alcoholic solvent, you selectively neutralize the weaker quinoline nitrogen while leaving the primary amine safely protonated as a mono-cation.

Q3: My downstream reaction is highly moisture-sensitive (e.g., an acid chloride coupling). How can I remove the HCl without introducing water? A: Aqueous workups introduce trace water that will destroy moisture-sensitive electrophiles. Instead, utilize an in situ non-aqueous deprotonation strategy[4]. By suspending your dihydrochloride salt in an anhydrous organic solvent and adding an excess of a tertiary amine like Triethylamine (TEA), the HCl transfers to the TEA due to its higher basicity[5]. The resulting TEA·HCl salt can then be filtered away or washed out.

Decision Matrix Workflow

Before proceeding to the laboratory, use the following logical workflow to determine the exact protocol required for your specific downstream needs.

DesaltingWorkflow Start 5-Aminomethylquinolin-8-ol Dihydrochloride Target Target Form? Start->Target Mono Mono-HCl Salt Target->Mono Partial Neutralization FreeBase Free Base Target->FreeBase Complete Neutralization MethodMono Add 1.0 eq NaHCO3 (Ethanol) Mono->MethodMono Moisture Moisture Sensitive? FreeBase->Moisture MethodOrg Non-Aqueous Method (TEA in THF/DCM) Moisture->MethodOrg Yes MethodAq Isoelectric Precipitation (pH 9.5 - 9.6) Moisture->MethodAq No

Decision matrix for selecting the optimal HCl removal strategy based on target product requirements.

Validated Experimental Protocols

Protocol A: Aqueous Isoelectric Precipitation (Targeting the Free Base)

Use this method when you need the pure free base and can tolerate aqueous drying times. This relies on precipitating the zwitterion at its exact isoelectric point.

  • Dissolution: Dissolve 5-Aminomethylquinolin-8-ol dihydrochloride in a minimal volume of deionized water.

  • Thermal Control: Chill the solution to 0–5 °C using an ice bath. Causality: The zwitterionic free base has marginal water solubility at room temperature; chilling forces complete precipitation.

  • Titration: Insert a calibrated pH meter directly into the stirring solution. Add 1M NaOH dropwise.

  • Isoelectric Targeting: Stop the addition exactly when the pH reaches 9.5 to 9.6 . Do not overshoot. If the pH exceeds 10.0, the precipitate will begin to redissolve as the phenoxide anion forms.

  • Maturation: Stir for 30 minutes at 0 °C to allow the crystal lattice of the neutral/zwitterionic free base to fully form.

  • Isolation: Filter via vacuum filtration. Wash the filter cake with ice-cold water to remove residual NaCl. Dry under high vacuum at 40 °C.

Protocol B: Non-Aqueous Free-Basing (For Moisture-Sensitive Couplings)

Use this method to prepare the free amine directly for anhydrous reactions[4][5].

  • Suspension: Suspend the dihydrochloride salt in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • Scavenging: Add 2.2 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[5].

  • Equilibration: Stir vigorously at room temperature for 1 to 2 hours. The insoluble dihydrochloride will gradually convert to the free base (which dissolves into the organic phase), while the displaced HCl forms insoluble TEA·HCl.

  • Filtration: Filter the suspension through a pad of Celite to remove the TEA·HCl salts.

  • Self-Validating Check: Take 1 mL of the organic filtrate, extract it with 1 mL of water, and add a drop of 0.1M AgNO3 to the aqueous layer. If a white precipitate (AgCl) forms, chloride is still present, indicating incomplete desalting. If clear, proceed to concentrate the filtrate or use it directly in your next step.

Protocol C: Selective Mono-Hydrochloride Isolation

Use this method to selectively deprotonate the quinoline nitrogen while preserving the primary amine salt.

  • Suspension: Suspend the dihydrochloride salt in absolute ethanol.

  • Stoichiometric Neutralization: Add exactly 1.0 equivalent of solid Sodium Bicarbonate (NaHCO3).

  • Reaction: Stir at room temperature until the evolution of CO2 gas completely ceases.

  • Clarification: Filter the mixture to remove the insoluble NaCl byproduct and any unreacted NaHCO3.

  • Recovery: Concentrate the ethanolic filtrate under reduced pressure to yield the mono-hydrochloride salt as a stable solid.

References[1] Isolation (Recovery) of amines - University of Alberta. Verify Source[3] 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - MDPI.Verify Source[4] A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. Verify Source[5] Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. Verify Source[2] 8-Hydroxyquinoline - Wikipedia. Verify Source

Sources

Optimization

Technical Support Center: Stabilization of 5-Aminomethylquinolin-8-ol Dihydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for handling 5-Aminomethylquinolin-8-ol dihydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for handling 5-Aminomethylquinolin-8-ol dihydrochloride .

This compound presents a unique dual-challenge in laboratory settings: the 8-hydroxyquinoline core is a potent metal chelator highly susceptible to oxidation, while the dihydrochloride salt form renders the molecule exceptionally hygroscopic. Without rigorous environmental controls, researchers frequently encounter rapid degradation, loss of potency, and corrupted assay data. This guide provides causality-driven solutions and self-validating protocols to ensure absolute compound integrity.

Part 1: Core Vulnerability Pathways

Understanding the chemical vulnerabilities of your compound is the first step in preventing degradation. The diagram below maps the primary environmental triggers to their respective degradation mechanisms.

Degradation API 5-Aminomethylquinolin-8-ol Dihydrochloride Moisture Atmospheric Moisture (Hygroscopicity) API->Moisture Oxygen Oxygen / UV Light (Photo-oxidation) API->Oxygen Metals Trace Metals (Fe3+, Cu2+) API->Metals Hydrolysis Deliquescence & Hydrolysis Moisture->Hydrolysis Quinone Quinone Formation (Discoloration) Oxygen->Quinone Complex Metal Chelation (Loss of Potency) Metals->Complex

Fig 1: Environmental vulnerabilities and degradation pathways of the dihydrochloride salt.

Part 2: Troubleshooting & FAQs

Q1: My lyophilized powder changed from pale yellow to dark green/brown during storage. Is it compromised? Answer: Yes, the compound has undergone oxidative degradation or trace metal complexation. The 8-hydroxyquinoline core is highly susceptible to oxidation at the 8-hydroxyl group, forming semi-quinone radicals and eventually quinones, a process exacerbated by transition metals[1]. Furthermore, 8-hydroxyquinoline is a strong metal chelator; if your storage container or handling tools introduced trace metals (e.g., Fe³⁺, Cu²⁺), the compound forms stable, brightly colored complexes (often green or black), completely altering its availability for your experiment[2]. Corrective Action: Discard the discolored batch. Implement amber vials to prevent photodegradation and ensure all handling tools are strictly non-metallic.

Q2: The powder has caked into a sticky resin inside the sealed vial. Why did this happen? Answer: This is a classic case of deliquescence. The dihydrochloride salt form of this compound is exceptionally hygroscopic. Chloride ions form strong hydrogen bonding networks with atmospheric water molecules, causing the solid to absorb moisture until it dissolves in its own water of hydration[3]. This moisture micro-environment not only ruins the powder's physical handling properties but also accelerates hydrolytic degradation[4]. Corrective Action: Always open the primary container inside a controlled inert atmosphere (glovebox) and store with high-capacity desiccants.

Q3: My stock solutions degrade rapidly even when stored at 4°C. How can I stabilize them? Answer: Aqueous environments facilitate both hydrolysis and auto-oxidation. Higher temperatures and the presence of dissolved oxygen accelerate chemical degradation of the quinoline ring[2]. Corrective Action: Prepare solutions using degassed, ultra-pure solvents. Aliquot immediately into single-use volumes and freeze at -20°C or -80°C to prolong shelf life[2]. Avoid repeated freeze-thaw cycles.

Part 3: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the extrapolated stability kinetics of 5-Aminomethylquinolin-8-ol dihydrochloride under various storage conditions.

Storage ConditionContainer TypeAtmosphereRelative Humidity (RH)Est. Shelf Life (t₁/₂)*Primary Degradation Mode
25°C (Room Temp) Clear GlassAmbient Air> 60%< 48 HoursDeliquescence & Oxidation
4°C (Refrigerated) Amber GlassAmbient Air~ 40%2 - 4 WeeksSlow Hydrolysis
-20°C (Freezer) Amber GlassInert (N₂)< 10%6 - 12 MonthsTrace Oxidation
-80°C (Ultra-Low) Amber Vial + DesiccantInert (Ar)0%> 24 MonthsNegligible

*Estimated half-life based on accelerated degradation kinetics of 8-hydroxyquinoline derivatives.

Part 4: Validated Experimental Protocols
Protocol 1: Anhydrous Aliquoting and Storage

Objective: Prevent moisture ingress and oxidative degradation during the handling of the bulk powder.

Workflow S1 Receive Lyophilized API S2 Transfer to Inert Glovebox S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Add Desiccant & Purge (Ar/N2) S3->S4 S5 Seal & Store (-80°C) S4->S5

Fig 2: Standard operating procedure for the anhydrous aliquoting and inert storage of the API.

Causality-Driven Steps:

  • Transfer the sealed master vial into a glovebox purged with Argon. Causality: Argon is heavier than nitrogen and air, creating a dense inert blanket that displaces oxygen and atmospheric moisture, preventing the deliquescence of the hygroscopic dihydrochloride salt[3].

  • Use PTFE-coated spatulas for weighing. Causality: 8-hydroxyquinoline derivatives are potent metal chelators. Stainless steel spatulas can introduce trace Fe³⁺ or Cu²⁺ ions, leading to immediate complexation and loss of active free API[2].

  • Aliquot into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the photo-catalyzed oxidation of the 8-hydroxyl group into quinones[2].

  • Seal with PTFE-lined caps and store at -80°C. Causality: Ultra-low temperatures kinetically halt hydrolytic and oxidative degradation pathways[2].

Self-Validation System: Weigh a sealed control vial immediately after aliquoting and again after 7 days of storage. A mass variance of <0.05% confirms the absolute integrity of your moisture barrier.

Protocol 2: Preparation of Metal-Free Stock Solutions

Objective: Create stable, biologically active aqueous or DMSO stock solutions.

Causality-Driven Steps:

  • Use HPLC-grade, degassed solvents (e.g., ultra-pure water or anhydrous DMSO). Causality: Dissolved oxygen in solvents accelerates the auto-oxidation of the compound. Degassing removes this oxidative trigger[2].

  • Maintain a slightly acidic to neutral pH (pH 6.0 - 7.4) during dissolution. Causality: The antioxidant and stability profile of 8-hydroxyquinoline derivatives is strongly pH-dependent; extreme pH values accelerate decomposition[2], while physiological pH maintains the stability of the heterocyclic nitrogen and hydroxyl group[1].

Self-Validation System: Conduct a visual check upon dissolution. The resulting solution must remain pale yellow and optically clear. A shift to a green or brown hue immediately validates metal contamination or oxidation, requiring the batch to be discarded.

References
  • Title: Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline Source: MDPI URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Purification techniques for 5-Aminomethylquinolin-8-ol via recrystallization

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 5-Aminomethylquinolin-8-ol via recrystallization. Technical Support Center: Purification of 5-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 5-Aminomethylquinolin-8-ol via recrystallization.

Technical Support Center: Purification of 5-Aminomethylquinolin-8-ol

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of 5-Aminomethylquinolin-8-ol by recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you overcome common challenges and achieve high purity for this compound.

The molecular structure of 5-Aminomethylquinolin-8-ol, with its basic aminomethyl group, acidic phenolic hydroxyl group, and aromatic quinoline core, presents unique purification challenges.[1][2] This amphoteric nature, combined with its polarity, requires a carefully considered approach to recrystallization.

Troubleshooting Guide: Resolving Common Recrystallization Issues

This section addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.

Problem: My 5-Aminomethylquinolin-8-ol "oiled out" instead of forming crystals.

  • Causality Explained: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is excessively supersaturated, causing the compound to crash out of solution before it can form an ordered crystal structure.[3] The presence of impurities can also disrupt crystallization and promote oiling.

  • Solutions:

    • Lower the Boiling Point: Switch to a solvent with a lower boiling point.[3] For a polar compound like 5-Aminomethylquinolin-8-ol, a mixture like ethanol/water might be a good alternative to higher boiling point solvents like DMF or DMSO if they were being used.

    • Reduce Supersaturation: Add a few more drops of the hot "good" solvent to the cloudy solution until it becomes clear again. This slightly reduces the saturation level, giving the molecules more time to align properly during cooling.[4]

    • Slow Down Cooling: Do not place the hot flask directly into an ice bath.[5] Allow the solution to cool slowly to room temperature. This is the most critical phase for crystal lattice formation.[3] Once at room temperature, cooling can be continued in an ice bath to maximize yield.

    • Introduce a Seed Crystal: If you have a small amount of pure 5-Aminomethylquinolin-8-ol, add a tiny crystal to the cooled solution. This provides a template for new crystals to grow on, which can be a very effective way to induce crystallization and prevent oiling.[6]

Problem: I have a very low yield of recovered crystals.

  • Causality Explained: A low yield suggests that a significant amount of your compound remains dissolved in the cold solvent. This is caused by one of two primary issues: using too much solvent during the initial dissolution step or choosing a solvent in which the compound has high solubility even at low temperatures.[4][5]

  • Solutions:

    • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[5] The goal is to create a saturated solution at high temperature. If you suspect too much solvent was added, you can carefully evaporate some of it to concentrate the solution before cooling.[5]

    • Optimize Solvent Choice: The ideal solvent is one in which 5-Aminomethylquinolin-8-ol is highly soluble when hot but poorly soluble when cold.[6] You may need to screen different solvents or solvent mixtures to find the optimal system.

    • Increase Cooling: Ensure the solution is thoroughly chilled. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]

    • Check the pH: Given the compound's structure, its solubility is highly pH-dependent.[7] Ensure the pH of your solution is near the isoelectric point of the molecule to minimize its solubility in the aqueous or protic solvent system.

Problem: The resulting crystals are colored or appear impure.

  • Causality Explained: The color may indicate the presence of colored impurities from the synthesis, often oxidized by-products, which have become trapped in the crystal lattice.[5] This is frequently caused by cooling the solution too quickly, which doesn't give the impurities time to be excluded from the growing crystals.[4] Insufficient washing of the filtered crystals can also leave behind impure mother liquor on the crystal surfaces.

  • Solutions:

    • Perform a Second Recrystallization: The most reliable way to improve purity is to repeat the process.[4] Dissolve the impure crystals in the minimum amount of hot solvent and recrystallize them again.

    • Use Decolorizing Charcoal: If the solution is colored by highly conjugated impurities, add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use sparingly, as it can also adsorb your product.

    • Ensure Slow Cooling: As mentioned previously, slow cooling is paramount for forming pure crystals.[4] Rapid cooling traps impurities.

    • Wash Crystals Properly: After collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[5] This removes any residual impurities from the surface of the crystals without dissolving a significant amount of the product.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common recrystallization problems.

G Start Recrystallization Outcome OiledOut Compound 'Oiled Out' Start->OiledOut Unsuccessful LowYield Low Crystal Yield Start->LowYield Unsuccessful ImpureCrystals Crystals Impure / Colored Start->ImpureCrystals Unsuccessful Success High Purity Crystals Obtained Start->Success Successful Sol_OiledOut1 Use lower boiling point solvent or change solvent mixture. OiledOut->Sol_OiledOut1 Solution Sol_OiledOut2 Cool solution more slowly. Add seed crystal. OiledOut->Sol_OiledOut2 Solution Sol_LowYield1 Use minimum amount of hot solvent. Concentrate solution if needed. LowYield->Sol_LowYield1 Solution Sol_LowYield2 Chill solution in ice bath longer. Check solvent choice for poor cold solubility. LowYield->Sol_LowYield2 Solution Sol_LowYield3 Adjust pH towards isoelectric point. LowYield->Sol_LowYield3 Solution Sol_Impure1 Perform a second recrystallization. ImpureCrystals->Sol_Impure1 Solution Sol_Impure2 Ensure slow cooling. Wash crystals with ice-cold solvent. ImpureCrystals->Sol_Impure2 Solution Sol_Impure3 Use decolorizing charcoal (sparingly). ImpureCrystals->Sol_Impure3 Solution

Caption: Troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for 5-Aminomethylquinolin-8-ol?

A1: The principle of "like dissolves like" is your starting point. 5-Aminomethylquinolin-8-ol has polar functional groups (-OH, -NH2) and a larger, less polar aromatic quinoline core.[1] This suggests that polar protic solvents or mixtures will be most effective.

  • Ideal Solvent Properties:

    • The compound should be very soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[6]

    • The solvent should not react with the compound.

    • The solvent should either dissolve impurities completely (even when cold) or not at all, so they can be filtered off.

    • The solvent should be volatile enough to be easily removed from the purified crystals.

  • Recommended Starting Solvents to Screen:

    • Polar Protic Solvents: Ethanol, isopropanol, or methanol are excellent starting points due to their ability to hydrogen bond with the -OH and -NH2 groups.[8]

    • Co-solvent Systems: A mixture of a "good" solvent (like ethanol or methanol) with a "poor" solvent (like water) is often highly effective.[4][7] This allows you to finely tune the polarity to achieve ideal solubility characteristics.

Solvent SystemBoiling Point (°C)PolarityRationale & Safety Notes
Isopropanol 82.5Polar ProticA good single-solvent choice. Less volatile than ethanol. Flammable.
Ethanol 78.4Polar ProticExcellent general-purpose solvent for polar compounds. Flammable.
Ethanol/Water 78-100Very Polar ProticHighly tunable. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[4]
Methanol 64.7Polar ProticGood dissolving power but can be too effective, leading to lower yields. Toxic.
Acetonitrile 81.6Polar AproticCan be effective if protic solvents cause issues.

Q2: How does pH affect the recrystallization of 5-Aminomethylquinolin-8-ol?

A2: The pH is a critical variable due to the compound's amphoteric nature. The quinoline nitrogen and the aminomethyl group are basic, while the 8-hydroxyl group is phenolic and thus weakly acidic.[7][9]

  • In Acidic Conditions (Low pH): The nitrogen atoms will be protonated, forming a cationic salt. This salt form is generally much more soluble in polar protic solvents like water or ethanol.[7] Attempting recrystallization at a low pH will likely result in a very poor yield.

  • In Basic Conditions (High pH): The phenolic hydroxyl group will be deprotonated, forming an anionic phenoxide. This anionic form is also typically more soluble in polar solvents.

  • At the Isoelectric Point (pI): At a specific pH (its pI), the molecule will exist predominantly as a zwitterion with no net charge. A molecule's solubility in polar solvents is at its minimum at its isoelectric point.[10] Therefore, for maximum crystal yield from a polar or aqueous solvent system, the pH should be adjusted to be near the compound's pI. This is a powerful technique to maximize recovery.

Q3: What are the likely impurities I need to remove from my crude 5-Aminomethylquinolin-8-ol?

A3: Impurities will depend on the synthetic route. A common synthesis involves the reduction of a nitro group, such as in 5-nitro-8-hydroxyquinoline.[11]

  • Common Impurities:

    • Unreacted Starting Materials: Residual 5-nitro-8-hydroxyquinoline or other precursors.

    • Reaction By-products: Products from side reactions or incomplete reactions. For quinoline syntheses, these can include positional isomers which are notoriously difficult to separate.[12]

    • Oxidation Products: The 8-hydroxyquinoline scaffold, especially with electron-donating groups like -NH2, can be susceptible to oxidation, leading to colored impurities.[13]

    • Inorganic Salts: Salts from reagents or workup procedures (e.g., from an acid/base extraction).

Recrystallization is particularly effective at removing impurities with different solubility profiles than your target compound.

Experimental Protocols

Protocol 1: Standard Recrystallization Workflow

This diagram illustrates the fundamental steps of a single-solvent recrystallization.

G Start Start: Crude 5-Aminomethylquinolin-8-ol Dissolve 1. Dissolution Add minimum amount of hot solvent to dissolve solid. Start->Dissolve Filter 2. Hot Filtration (Optional) Remove insoluble impurities. Dissolve->Filter Cool 3. Slow Cooling Allow to cool to room temp, then place in ice bath. Filter->Cool Clear Solution Collect 4. Crystal Collection Vacuum filter to collect crystals. Cool->Collect Crystal Slurry Wash 5. Washing Rinse crystals with small amount of ice-cold solvent. Collect->Wash Dry 6. Drying Dry crystals under vacuum. Wash->Dry End End: Pure Crystals Dry->End

Caption: Standard workflow for single-solvent recrystallization.

Protocol 2: Step-by-Step Two-Solvent Recrystallization

This method is ideal when no single solvent has the desired temperature-dependent solubility profile. Here, we use a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is not. A common pair for this compound would be Ethanol ("good") and Water ("poor").

  • Dissolution: Place the crude 5-Aminomethylquinolin-8-ol in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[4]

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates the solution is saturated.[4]

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again. This ensures you are just below the saturation point.[4]

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the two solvents. Allow the crystals to dry completely under vacuum.[4]

References

  • BenchChem Technical Support Team. (2025).
  • PubChem. (2025). 5-(Aminomethyl)quinolin-8-ol.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • University of Toronto. Recrystallization - Single Solvent. Department of Chemistry.
  • BenchChem Technical Support Team. (2025).
  • Professor Dave Explains. (2020).
  • BenchChem Technical Support Team. (2025). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Benchchem.
  • BenchChem Technical Support Team. (2025). improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline. Benchchem.
  • CN102295600A. Method for preparing 5-amino-8-hydroxyquinoline.
  • SciSpace. (2014).
  • BenchChem Technical Support Team. (2025).
  • Wikipedia. 8-Hydroxyquinoline.
  • The University of Arizona. The Solubility of Amino Acids in Various Solvent Systems.
  • Sigma-Aldrich. Solvent Miscibility Table.

Sources

Optimization

Technical Support Center: 5-Aminomethylquinolin-8-ol Imaging &amp; Photobleaching Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photochemical challenges associated with 5-Aminomethylquinolin-8-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photochemical challenges associated with 5-Aminomethylquinolin-8-ol. This bidentate fluorogenic chelator, built upon the classic 8-hydroxyquinoline (8-HQ) scaffold, is a powerful tool for imaging mobile transition metals like Zn²⁺ and Mg²⁺[1].

While metal binding triggers a massive signal increase via Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT)[2], the probe's reliance on UV/near-UV excitation makes it highly susceptible to rapid photobleaching. The following modules provide mechanistic insights, troubleshooting steps, and self-validating protocols to ensure your imaging experiments yield robust, artifact-free data.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does 5-Aminomethylquinolin-8-ol photobleach so rapidly compared to modern visible-light dyes? A: The fundamental issue lies in the excitation energy. The 8-HQ scaffold requires high-energy UV or near-UV excitation (typically 340–420 nm)[1]. These high-energy photons drastically increase the probability of the fluorophore undergoing intersystem crossing (ISC) from the excited singlet state (S1) to a long-lived excited triplet state (T1). While in the T1 state, the molecule interacts with dissolved molecular oxygen to generate Reactive Oxygen Species (ROS). These ROS subsequently attack the conjugated quinoline ring, leading to irreversible oxidative cleavage (photobleaching) and significant phototoxicity in live cells.

Photobleaching S0 Ground State (S0) 5-AMQ-Zn Complex S1 Excited Singlet (S1) Fluorescent State S0->S1 UV Excitation S1->S0 Emission T1 Excited Triplet (T1) Long-lived State S1->T1 ISC ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Bleach Photobleached Product (Dark) ROS->Bleach Cleavage

Jablonski diagram illustrating the UV-induced photobleaching pathway of 5-Aminomethylquinolin-8-ol.

Q: Does the binding of the target metal (e.g., Zn²⁺) affect the photostability of the probe? A: Yes. The thermodynamic complexation of Zn²⁺ rigidifies the 5-Aminomethylquinolin-8-ol structure[3]. This structural "locking" restricts non-radiative decay pathways (such as intramolecular rotations), which is why the quantum yield increases so dramatically upon metal binding[2]. However, while the Zn-bound complex is significantly brighter, the rigidified conjugated system remains highly vulnerable to ROS-mediated destruction if continuous UV excitation is applied without proper mitigation strategies.

Part 2: Troubleshooting Guide (Optimization & Antifades)

Q: How can I adjust my microscope settings to preserve the 5-Aminomethylquinolin-8-ol signal? A:

  • Reduce Excitation Power: Drop your UV/405 nm laser power to <5%. Compensate for the lower photon flux by increasing the gain on high-sensitivity detectors (GaAsP, EMCCD, or sCMOS).

  • Pulsed Excitation / Line Averaging: Avoid continuous, high-power raster scanning. Increase the pixel dwell time slightly, but utilize line-averaging. This provides microsecond "dark" intervals that allow the T1 state to relax back to the ground state without reacting with oxygen.

  • Two-Photon Excitation (TPE): If hardware permits, use a multiphoton microscope tuned to ~720–740 nm. TPE confines the excitation volume strictly to the focal plane, drastically reducing out-of-focus photobleaching and cellular photodamage[4].

Q: Which antifade reagents are safe to use with 5-Aminomethylquinolin-8-ol? A:

  • CRITICAL WARNING: Do NOT use commercial antifades (e.g., standard Vectashield or ProLong Gold) if they contain EDTA, EGTA, or other metal chelators. 5-Aminomethylquinolin-8-ol binds Zn²⁺ with moderate affinity. Strong chelators will competitively strip the metal from the probe, instantly quenching the CHEF-mediated fluorescence[1].

  • Live-Cell Imaging: Use Trolox (a water-soluble Vitamin E analog) or Ascorbic Acid. These act as triplet-state quenchers and ROS scavengers without interfering with metal chelation.

  • Fixed-Cell Imaging: Use a homemade, chelator-free mounting medium (e.g., Mowiol 4-88) supplemented with DABCO. Ensure the pH is strictly buffered to 7.2–7.4, as 8-HQ fluorescence is highly pH-dependent.

Quantitative Comparison of Antifade Reagents
Antifade ReagentApplicationRecommended ConcentrationEffect on Photobleaching Half-LifeChemical Interference Notes
Trolox Live Cells1 - 2 mM+300%None. Excellent ROS scavenger and T1 quencher.
Ascorbic Acid Live Cells100 - 200 µM+150%Can slightly alter local pH; ensure buffer capacity.
DABCO Fixed Cells2.5% (w/v)+400%Safe for Zn²⁺ complexes; requires pH 7.4 buffering.
Commercial Mounters Fixed CellsN/AN/A (Signal Loss) Avoid if containing EDTA. Strips Zn²⁺ entirely.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, every imaging experiment must be self-validating. The following optimized protocol integrates photobleaching mitigation with a terminal validation step to confirm that your observed signal is a true Zn²⁺-probe complex and not autofluorescence or a photoproduct.

Step-by-Step Methodology: Live-Cell Zinc Imaging

  • Probe Preparation: Dissolve 5-Aminomethylquinolin-8-ol in anhydrous DMSO to create a 10 mM stock. (Causality: Aqueous environments degrade the stock over time; anhydrous DMSO prevents premature hydrolysis).

  • Cell Loading: Incubate cells with 5–10 µM of the probe in a physiological buffer (e.g., HBSS) for 30 minutes at 37°C. Wash 3x with HBSS to remove unbound probe.

  • Antifade Application: Replace the final wash with HBSS containing 1 mM Trolox. (Causality: Trolox quenches the T1 state and scavenges ROS, mitigating UV-induced photobleaching during acquisition).

  • Low-Power Imaging: Acquire images using 340–405 nm excitation at minimal power (<5%). Collect emission at 480–520 nm.

  • Self-Validation (TPEN Quench): Add 50 µM of N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) directly to the imaging dish. (Causality: TPEN is a high-affinity, cell-permeable heavy metal chelator. It competitively binds intracellular Zn²⁺, stripping it from the probe. A rapid drop in fluorescence validates that the initial signal was the true 5-AMQ-Zn²⁺ complex).

Workflow Prep 1. Probe Preparation (10 mM in anhydrous DMSO) Load 2. Cell Loading (5-10 µM in HBSS, 30 min) Prep->Load Wash 3. Washing & Antifade (Add 1 mM Trolox, NO EDTA) Load->Wash Image 4. Confocal Imaging (Low Laser <5%, High Gain) Wash->Image Validate 5. Signal Validation (Quench with 50 µM TPEN) Image->Validate

Step-by-step workflow for live-cell imaging and validation of 5-Aminomethylquinolin-8-ol.

References

  • [2] Title: ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Source: ACS Omega. URL:[Link]

  • [4] Title: 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Source: Journal of the American Chemical Society. URL:[Link]

  • [1] Title: BIOCHEMISTRY OF MOBILE ZINC AND NITRIC OXIDE REVEALED BY FLUORESCENT SENSORS. Source: National Institutes of Health (PMC). URL:[Link]

  • [3] Title: Thermodynamic Complexation Mechanism of Zinc Ion with 8-Hydroxyquinoline-5-Sulfonic Acid in Molecular Crowding Environment. Source: Journal of Molecular Liquids. URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Low Yields in the Mannich Reaction of Quinoline Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Mannich reaction for the synthesis of quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Mannich reaction for the synthesis of quinoline derivatives. Low yields can be a significant impediment to progress, and this resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and resolve common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

I. Understanding the Mannich Reaction with Quinolines: The Fundamentals

The Mannich reaction is a three-component condensation that forms a C-C bond, resulting in a β-amino carbonyl compound, known as a Mannich base.[1] In the context of quinoline chemistry, a compound with an active hydrogen (often a hydroxyquinoline), an aldehyde (typically formaldehyde), and a primary or secondary amine react to form an aminomethylated quinoline derivative.[2]

The reaction begins with the formation of an electrophilic iminium ion from the amine and formaldehyde.[3] Subsequently, the active hydrogen-containing quinoline, often in its enol or phenolate form, acts as a nucleophile, attacking the iminium ion to yield the final Mannich base.[1]

II. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and problems encountered during the Mannich reaction of quinoline derivatives.

Q1: My reaction isn't working at all. What are the first things I should check?

A1: When faced with a complete lack of product, a systematic check of your starting materials and reaction setup is the first crucial step.

  • Purity of Starting Materials: Ensure the purity of your quinoline derivative, amine, and formaldehyde source. Impurities can inhibit the reaction or lead to undesirable side reactions.[4]

  • Reagent Stability: Verify the stability of your reagents. For instance, some amines can degrade over time.

  • Reaction Conditions: Double-check that the temperature, solvent, and reaction time are appropriate for your specific substrates. Some Mannich reactions require heating, while others proceed at room temperature.[5]

  • Catalyst Activity: If you are using a catalyst, confirm its activity. Some catalysts are sensitive to air and moisture.[4]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a common issue. The most prevalent side products include:

  • Bis-Mannich Products: If your quinoline derivative has more than one active hydrogen, a second aminomethylation can occur, leading to a di-substituted product.

  • Products of Amine Reacting with the Quinoline: In some cases, the amine can react with the quinoline ring itself, especially under harsh conditions.

  • Polymerization of Formaldehyde: This can occur, especially with unstabilized formaldehyde solutions.

  • Retro-Mannich Reaction Products: During workup, the Mannich base can revert to its starting materials.[6]

Q3: Should I use paraformaldehyde or formalin as my formaldehyde source?

A3: The choice between paraformaldehyde and formalin (an aqueous solution of formaldehyde) can be critical.

  • Paraformaldehyde: This is a solid polymer of formaldehyde.[7] It is often preferred as it can be used in non-aqueous solvents and, when depolymerized just before use, provides a source of pure formaldehyde.[8]

  • Formalin: This is typically a 37-40% aqueous solution of formaldehyde, often stabilized with methanol.[7] The presence of water and methanol can sometimes interfere with the reaction or complicate the workup. However, for many standard procedures, it is a convenient and effective source.[2]

Q4: My Mannich base is difficult to purify. What are some common strategies?

A4: Quinoline Mannich bases can be challenging to purify due to their basicity and potential for streaking on silica gel.

  • Column Chromatography with a Basic Modifier: Adding a small amount of a base like triethylamine (0.5-2%) to your eluent can neutralize the acidic sites on the silica gel, leading to better separation.[9]

  • Salt Formation: As basic compounds, quinoline derivatives can often be purified by forming crystalline salts, such as hydrochlorides or picrates.[10]

  • Crystallization: If the compound is an oil, screening different solvent systems can induce crystallization. For polar oils, mixtures of polar solvents like ethanol/water or acetone/water can be effective.[10]

III. In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting low yields in your Mannich reaction.

Problem 1: Low or No Product Formation

A low yield or complete absence of the desired product is a frustrating but common issue. The following workflow can help you diagnose and resolve the problem.

Troubleshooting Workflow for Low/No Product Yield

start Low or No Product Observed purity Verify Starting Material Purity & Stoichiometry start->purity purity->purity conditions Review Reaction Conditions (Temp, Time, Solvent) purity->conditions Purity Confirmed conditions->conditions iminium Assess Iminium Ion Formation conditions->iminium Conditions Correct iminium->iminium nucleophile Evaluate Quinoline Nucleophilicity iminium->nucleophile Formation Likely nucleophile->nucleophile workup Optimize Workup Procedure nucleophile->workup Sufficiently Nucleophilic end Improved Yield workup->end Optimized

Caption: A systematic workflow for diagnosing the cause of low or no product yield.

Causality and Solutions:

  • Inefficient Iminium Ion Formation: The first step of the reaction is the formation of the electrophilic iminium ion from the amine and formaldehyde.[3]

    • Cause: A less reactive amine or issues with the formaldehyde source can hinder this step. Using the acetate salt of the amine can be more effective as the mild acidity can catalyze iminium ion formation and suppress side reactions.[11]

    • Solution: Consider using a more reactive amine if possible. If using paraformaldehyde, ensure it is properly depolymerized. Switching to the amine salt can also be beneficial.[11]

  • Poor Nucleophilicity of the Quinoline Derivative: The electron density of the quinoline ring system significantly impacts its ability to attack the iminium ion.

    • Cause: Electron-withdrawing groups on the quinoline ring decrease its nucleophilicity, slowing down or preventing the reaction.[12] Conversely, electron-donating groups increase the electron density, making the ring more reactive.[12][13]

    • Solution: For quinolines with electron-withdrawing groups, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary. The use of a Lewis acid catalyst can also enhance the electrophilicity of the iminium ion.[14]

  • Steric Hindrance: Bulky substituents on either the quinoline, amine, or aldehyde can sterically hinder the reaction.

    • Solution: While difficult to overcome without changing the substrates, optimizing the reaction temperature may provide enough energy to overcome the steric barrier.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.

    • Solution: A screening of solvents is recommended. Common solvents for Mannich reactions include ethanol, methanol, dioxane, and in some cases, the reaction is performed neat.[5] For some systems, aprotic solvents may be preferred.[14]

Problem 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can significantly reduce the yield of the desired compound.

Common Side Reactions and Their Mechanisms:

  • Bis-Aminomethylation: This occurs when the quinoline derivative has more than one reactive site.

Mechanism of Bis-Mannich Product Formation

quinoline Quinoline with Two Active Sites mono_mannich Mono-Mannich Base quinoline->mono_mannich + Iminium Ion iminium1 Iminium Ion bis_mannich Bis-Mannich Base mono_mannich->bis_mannich + Iminium Ion iminium2 Another Iminium Ion

Caption: Formation of a bis-Mannich product through sequential aminomethylation.

  • Reaction at an Unintended Position (Regioselectivity Issues): The position of aminomethylation on the quinoline ring is dictated by the electronic and steric effects of the existing substituents.

    • Cause: For example, in 8-hydroxyquinoline, the C7 position is typically the most reactive site for electrophilic substitution.[15][16] However, substituents on the ring can alter this preference.

    • Solution: Understanding the directing effects of your substituents is key. Electron-donating groups generally activate the ortho and para positions, while electron-withdrawing groups deactivate them. A thorough literature search on similar quinoline systems is highly recommended.

Problem 3: Product Loss During Workup (Retro-Mannich Reaction)

The retro-Mannich reaction is the reverse of the Mannich reaction, where the Mannich base decomposes back into the starting quinoline, amine, and formaldehyde.[6] This is a common cause of unexpectedly low yields after purification.

The Retro-Mannich Reaction

mannich_base Mannich Base quinoline Quinoline Derivative mannich_base->quinoline Decomposition iminium Iminium Ion mannich_base->iminium Decomposition amine Amine iminium->amine formaldehyde Formaldehyde iminium->formaldehyde

Caption: Decomposition of the Mannich base back to its precursors.

  • Cause: The retro-Mannich reaction is often promoted by heat and extremes of pH during the workup and purification stages.

  • Solutions:

    • Temperature Control: Keep the workup and purification steps as cold as possible. Use ice baths for quenching and extractions, and a cold room or jacketed column for chromatography.

    • pH Control: Avoid strong acids and bases for neutralization. Use milder reagents like saturated sodium bicarbonate or ammonium chloride solutions.

    • Non-Aqueous Workup: For particularly sensitive products, a non-aqueous workup may be necessary. This involves removing the reaction solvent under reduced pressure at a low temperature and directly proceeding to purification.

IV. Experimental Protocols

The following are general protocols that can be adapted for your specific quinoline derivative.

General Protocol for Mannich Reaction using Paraformaldehyde
  • To a solution of the quinoline derivative (1.0 eq) and the secondary amine (1.1 eq) in a suitable solvent (e.g., ethanol, dioxane), add paraformaldehyde (1.2 eq).

  • Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product is in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or crystallization.

General Protocol for Workup of a Mannich Reaction
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate, monitoring the pH to reach 7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure at a low temperature.

  • Purify the crude product.

V. Data Presentation

Table 1: Common Solvents for Mannich Reactions of Quinolines

SolventTypical Temperature Range (°C)Notes
Ethanol25 - 78A common and effective protic solvent.
Methanol25 - 65Similar to ethanol, but with a lower boiling point.
1,4-Dioxane25 - 101A good aprotic solvent for less polar reactants.
Acetonitrile25 - 82A polar aprotic solvent.
NeatVariesCan be effective if the reactants are liquids at the reaction temperature.

Table 2: Troubleshooting Summary

Symptom Potential Cause Recommended Action
No reactionImpure reagents, incorrect conditionsVerify purity, re-evaluate temperature and solvent
Low yieldRetro-Mannich, poor nucleophilicityOptimize workup, use catalyst, adjust temperature
Multiple productsBis-alkylation, poor regioselectivityAdjust stoichiometry, control temperature
Purification issuesBasicity of productUse basic modifier in chromatography, try salt formation

VI. References

  • Hassan, M. A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Hassan, M. A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • Hassan, M. A., et al. (2026). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. PMC. [Link]

  • Gu, P., et al. (2016). Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction of a C,N-Bisnucleophile Generated from 2-Aminobenzaldehyde and 2-Methylindole. Organic Letters. [Link]

  • El-Ghamry, M. A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Phipps, R. J., et al. (2020). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. [Link]

  • Hassan, M. A., et al. (2022). Structure−Activity Relationships of 8‑Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Semantic Scholar. [Link]

  • Szakács, Z., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Springer. [Link]

  • Gu, P., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Singh, R., et al. (2023). An exploration on the synthesis and bio-applications of derivatives of heterocyclic Mannich bases. ResearchGate. [Link]

  • Wikipedia. (2023). Mannich reaction. [Link]

  • Hernandez-Pino, E., et al. (2024). Amine moieties play different roles as electron-donating groups on quinoline derivatives. ResearchGate. [Link]

  • Dolensky, J., et al. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. PLOS One. [Link]

  • Nové, M., et al. (2024). Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer. Inorganic Chemistry. [Link]

  • Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. [Link]

  • BYJU'S. (2023). Mannich Reaction Mechanism. [Link]

  • Sharma, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]

  • Hayashi, Y., et al. (2014). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (1983). Process for purification of quinoline yellow.

  • Duke University. (2023). Paraformaldehyde, Formadehyde and Formalin | Light Microscopy Core Facility. [Link]

  • Saikia, P., et al. (2024). and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction. Journal of Chemical Sciences. [Link]

  • IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. [Link]

  • Jumade, P. P., et al. (2009). SYNTHESIS OF NEWER MANNICH BASES OF QUINOLINE DERIVATIVE FOR ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]

  • Kiernan, J. A. (2000). Formaldehyde, formalin, paraformaldehyde and glutaraldehyde : What they are and what they do. PRECYM. [Link]

  • Aritomi, J., et al. (1981). Mannich Reaction of 1,4-Dihydroquinoline Derivatives. Amanote Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of 5-Aminomethylquinolin-8-ol: A Comparative Analytical Guide

Executive Summary Quinolin-8-ol (8-hydroxyquinoline) derivatives are cornerstone scaffolds in drug discovery, widely utilized for their metal-chelating properties in neurodegenerative disease models and oncology. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolin-8-ol (8-hydroxyquinoline) derivatives are cornerstone scaffolds in drug discovery, widely utilized for their metal-chelating properties in neurodegenerative disease models and oncology. Among these, 5-Aminomethylquinolin-8-ol (5-AMQ) stands out due to the introduction of a basic aminomethyl group at the C5 position. This structural modification dramatically alters its ionization efficiency and mass spectrometry (MS) fragmentation pathways compared to the parent 8-Hydroxyquinoline (8-HQ) and halogenated analogs like Clioquinol (CQ) .

This guide provides an in-depth, objective comparison of the LC-MS/MS performance of 5-AMQ against its alternatives, detailing the mechanistic causality behind its fragmentation and offering a self-validating experimental protocol for robust quantification.

Comparative Fragmentation Mechanics: The Causality of Ionization

Understanding the exact fragmentation pathways is critical for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods. The structural differences between these three compounds dictate their behavior in the collision cell.

5-Aminomethylquinolin-8-ol (5-AMQ)

In positive Electrospray Ionization (ESI+), the primary aliphatic amine of 5-AMQ (pKa ~9.5) acts as a highly efficient proton acceptor, yielding a dominant [M+H]+ precursor ion at m/z 175.1 1. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly facile loss of ammonia (-17 Da). This cleavage is driven by the formation of a thermodynamically stable, highly conjugated quinone methide intermediate at m/z 158.1 2. Because this C-N bond is relatively labile, the optimal Collision Energy (CE) is uniquely low (15–20 eV), which minimizes background noise from non-specific matrix fragmentation.

Fragmentation_5AMQ M 5-AMQ Precursor [M+H]+ m/z 175.1 F1 Quinone Methide Fragment m/z 158.1 M->F1 Loss of NH3 (-17 Da) CE: 15-20 eV F2 Ring Cleavage Fragment m/z 130.1 F1->F2 Loss of CO (-28 Da) CE: 30-40 eV

Fig 1: CID fragmentation pathway of 5-Aminomethylquinolin-8-ol (5-AMQ).

8-Hydroxyquinoline (8-HQ)

Lacking the aliphatic amine, 8-HQ protonates on the quinoline ring nitrogen. The [M+H]+ ion at m/z 146.1 requires significantly higher collision energy to fragment, typically undergoing a loss of carbon monoxide (-28 Da) to yield m/z 118.1. The lack of a low-energy fragmentation pathway often results in higher baseline noise during MRM acquisition, reducing overall sensitivity.

Clioquinol (CQ)

As a 5-chloro-7-iodo derivative, CQ ([M+H]+ at m/z 305.9) fragments via the homolytic or heterolytic cleavage of the heavy carbon-halogen bonds. The dominant transition is the loss of the iodine atom (-127 Da) to form m/z 179.0 3. While highly specific, halogenated quinolines suffer from poor ionization efficiency in ESI+ compared to 5-AMQ due to their extreme hydrophobicity and lack of highly basic functional groups.

Quantitative Data Presentation

The structural differences directly translate to analytical performance. 5-AMQ exhibits superior ionization efficiency, making it the preferred scaffold when ultra-low limits of detection (LOD) are required in pharmacokinetic or trace-level biological studies.

CompoundChemical FormulaPrecursor Ion[M+H]+Primary Product IonDominant Neutral LossOptimal CE (eV)Relative ESI+ Ionization Efficiency
5-AMQ C₁₀H₁₀N₂Om/z 175.1m/z 158.1NH₃ (-17 Da)15 - 20Very High
8-HQ C₉H₇NOm/z 146.1m/z 118.1CO (-28 Da)25 - 30Moderate
Clioquinol C₉H₅ClINOm/z 305.9m/z 179.0I• (-127 Da)35 - 40Low to Moderate

Self-Validating Experimental Protocol for 5-AMQ

To ensure absolute trustworthiness in your quantitative analysis, the following LC-MS/MS protocol is designed as a self-validating system. Each step includes a mechanistic checkpoint to verify system integrity and explain the causality behind the parameter choices.

Step 1: Sample Preparation & Matrix Setup
  • Action: Dissolve 5-AMQ standards and biological samples in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (FA) .

  • Causality: The addition of 0.1% FA (pH ~2.7) forces the equilibrium toward the fully protonated ammonium species. This prevents the primary amine from undergoing secondary electrostatic interactions with unendcapped silanols on glass vials or the LC stationary phase, preventing sample loss and peak tailing.

  • Validation Check: Analyze a blank solvent injection immediately after the highest standard. A carryover of <0.1% validates that the acidic modifier successfully prevented non-specific surface adsorption.

Step 2: Chromatographic Separation (LC)
  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution starting at 5% Mobile Phase B (Acetonitrile + 0.1% FA) and 95% Mobile Phase A (Water + 0.1% FA), ramping to 95% B over 4 minutes.

  • Causality: 5-AMQ is significantly more polar than 8-HQ or CQ due to the aminomethyl group. Starting at a highly aqueous composition (95% A) ensures adequate retention and focusing at the head of the column.

  • Validation Check: Monitor the retention time ( tR​ ). If 5-AMQ elutes at the void volume ( t0​ ), the starting organic composition is too high. A stable tR​ of ~1.5–2.0 minutes confirms proper hydrophobic retention.

Step 3: ESI Source Tuning & CE Ramping
  • Action: Infuse the 1 µg/mL standard at 10 µL/min. Perform a product ion scan (m/z 50–200) while ramping the Collision Energy from 5 to 50 eV.

  • Causality: Ramping the CE maps the thermodynamic stability of the molecule. The weak C-N bond requires minimal energy to break, whereas the quinoline core requires high energy.

  • Validation Check: You must observe an energy "crossover point." At ~15 eV, m/z 158.1 should be the base peak. As CE exceeds 30 eV, m/z 158.1 should deplete, and m/z 130.1 (ring cleavage) should emerge. If m/z 158.1 is not observed at low CE, the precursor ion was likely misidentified or fragmented in-source (check Declustering Potential).

LCMS_Workflow S1 1. Sample Prep 0.1% Formic Acid (Protonation) S2 2. LC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Target: m/z 175.1 S2->S3 S4 4. MRM Acquisition Transitions: 175.1 -> 158.1 S3->S4

Fig 2: Self-validating LC-MS/MS experimental workflow for 5-AMQ.

Conclusion

For researchers developing novel metallo-drugs or targeted neuroprotectants, 5-AMQ offers a distinct analytical advantage over 8-HQ and Clioquinol. Its basic aminomethyl group not only serves as a versatile synthetic handle for further derivatization but also acts as an ideal "MS-tag." This functional group drives exceptional ESI+ ionization efficiency and provides a clean, low-energy fragmentation pathway (m/z 175.1 → 158.1) that guarantees highly sensitive and reproducible LC-MS/MS quantification.

References

  • Supporting Information: Functional, metal-based crosslinkers for α-helix induction in short peptides. Royal Society of Chemistry (RSC).1

  • SYNTHESE ET CARACTERISATION DE MATERIAUX. APPLICATIONS ENVIRONNEMENTALE & EN CATALYSE. Université de Tlemcen.2

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases. National Institutes of Health (NIH / PMC).3

Sources

Comparative

A Researcher's Guide to Benchmarking Chelation Rates of Aminomethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the ability of a molecule to effectively and rapidly bind metal ions is a critical parameter....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the ability of a molecule to effectively and rapidly bind metal ions is a critical parameter. Aminomethyl-substituted quinolines represent a promising class of chelators, with applications ranging from modulating metal-induced neurotoxicity to the development of novel catalysts and sensors.[1][2] This guide provides a comprehensive framework for benchmarking the chelation rates of these compounds, offering both theoretical underpinnings and practical experimental protocols to empower researchers in their selection and design of next-generation chelators.

The Significance of Chelation Kinetics

While thermodynamic stability (often expressed as the binding constant, K) provides a measure of the strength of a metal-ligand complex at equilibrium, it does not describe how quickly that equilibrium is reached. Chelation kinetics, encompassing the association rate constant (kon) and the dissociation rate constant (koff), offers a dynamic perspective on the metal-binding process. In drug development, for instance, a rapid kon may be crucial for scavenging toxic metal ions before they can cause cellular damage. Conversely, a slow koff could be desirable for maintaining the stability of a metal-based diagnostic or therapeutic agent. Understanding these rates is therefore paramount for the rational design of chelators with specific functional properties.

Structural Insights into Chelation by Aminomethyl-Quinolines

The chelating prowess of aminomethyl-substituted quinolines stems from their ability to form stable, five- or six-membered rings with metal ions. The nitrogen atom of the quinoline ring and the nitrogen of the aminomethyl group act as the two points of attachment, or "claws," of the chelate. The rate of chelation is influenced by several structural factors:

  • Position of the Aminomethyl Group: The proximity of the aminomethyl substituent to the quinoline nitrogen is a key determinant of chelation efficiency. Substituents at the 8-position, for example, are well-positioned to form a stable five-membered chelate ring with a metal ion.[2]

  • Substitution on the Aminomethyl Group: The nature of the substituents on the aminomethyl nitrogen can influence both the steric hindrance around the binding site and the basicity of the nitrogen atom, thereby affecting the kinetics of metal binding.

  • Substitution on the Quinoline Ring: Electron-donating or -withdrawing groups on the quinoline ring can modulate the electron density at the quinoline nitrogen, which in turn can impact the rate of metal coordination.[3]

Comparative Analysis of Chelation Rates

A direct, comprehensive comparison of chelation rates for a wide array of aminomethyl-substituted quinolines is challenging due to the variability in experimental conditions across different studies. However, by examining available data, we can discern important trends. The following table summarizes representative kinetic data for the formation of metal complexes with quinoline-based ligands. It is important to note that the data is compiled from various sources and experimental conditions may differ.

LigandMetal Ionk_obs (s⁻¹)TechniqueConditionsReference
8-HydroxyquinolineNi(II)1.3 x 10³ (pH 5.4)Stopped-Flow25 °C, Aqueous[4]
5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylatesFe(III)-Fluorescence QuenchingMethanol[5]

Experimental Protocols for Benchmarking Chelation Rates

To obtain reliable and comparable kinetic data, rigorous experimental design is essential. The following are detailed protocols for two powerful techniques used to measure fast chelation reactions: stopped-flow spectrophotometry and fluorescence quenching.

Protocol 1: Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring reactions that occur on the millisecond to second timescale and involve a change in the absorbance spectrum upon complex formation.

Principle: Rapid mixing of the chelator and metal ion solutions initiates the reaction, and the change in absorbance at a specific wavelength is monitored over time. The resulting kinetic trace can be fitted to an appropriate rate law to determine the observed rate constant (kobs).

Experimental Workflow:

Stopped-Flow Experimental Workflow

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the aminomethyl-substituted quinoline in a suitable buffer (e.g., MES, HEPES) at a concentration of ~1 mM. The choice of buffer is critical to maintain a constant pH, as the protonation state of the ligand will affect its chelation ability.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in the same buffer at a concentration of ~10 mM.

    • Ensure all solutions are degassed to prevent interference from dissolved oxygen.

  • Determination of Optimal Wavelength:

    • Record the UV-Vis absorbance spectra of the free ligand, the metal-ligand complex (prepared by mixing an excess of the ligand with the metal ion), and the metal ion alone.

    • Identify a wavelength where the difference in absorbance between the free ligand and the complex is maximal. This wavelength will be used to monitor the reaction kinetics.

  • Stopped-Flow Instrument Setup:

    • Thermostat the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • Load the ligand and metal ion solutions into the instrument's syringes.

  • Kinetic Runs:

    • Perform a series of "pushes" to rapidly mix the reactants and record the change in absorbance over time.

    • To determine the reaction order and rate constant, perform experiments under pseudo-first-order conditions by maintaining a large excess (at least 10-fold) of either the metal ion or the ligand.

    • Vary the concentration of the excess reactant over a range of at least 5-fold and record the observed rate constant (kobs) for each concentration.

  • Data Analysis:

    • Fit the absorbance versus time data to a single-exponential equation to obtain kobs for each concentration of the excess reactant.

    • Plot kobs versus the concentration of the excess reactant. For a second-order reaction, this plot should be linear.

    • The slope of this line will be the second-order rate constant (kon).

Protocol 2: Fluorescence Quenching

This method is applicable when the fluorescence of the quinoline derivative is quenched upon binding to a metal ion. It is a highly sensitive technique that can be used to study very fast reactions.

Principle: The decrease in fluorescence intensity of the chelator upon addition of a quenching metal ion is monitored over time. The rate of quenching provides information about the chelation kinetics.

Experimental Workflow:

Fluorescence Quenching Experimental Workflow

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent aminomethyl-substituted quinoline (the fluorophore) in a suitable buffer at a concentration of ~10 µM.

    • Prepare a series of stock solutions of the quenching metal ion in the same buffer at various concentrations.

  • Determination of Optimal Wavelengths:

    • Record the excitation and emission spectra of the free fluorophore to determine the optimal excitation and emission wavelengths.

  • Fluorometer Setup:

    • Set the fluorometer to the determined excitation and emission wavelengths.

    • If studying fast kinetics, use a stopped-flow accessory with the fluorometer.

  • Quenching Experiments:

    • For equilibrium studies, titrate the fluorophore solution with increasing concentrations of the quencher and record the fluorescence intensity after each addition.

    • For kinetic studies using a stopped-flow apparatus, rapidly mix the fluorophore and quencher solutions and record the decrease in fluorescence intensity over time.

  • Data Analysis:

    • For equilibrium data, construct a Stern-Volmer plot by plotting F₀/F versus the quencher concentration, where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity in the presence of the quencher. The slope of this plot gives the Stern-Volmer constant (KSV).

    • For kinetic data, fit the fluorescence decay to an appropriate kinetic model to determine the quenching rate constant (kq).

Conclusion

Benchmarking the chelation rates of aminomethyl-substituted quinolines is essential for the informed design and selection of these compounds for a multitude of applications. By employing rigorous experimental techniques such as stopped-flow spectrophotometry and fluorescence quenching, researchers can obtain the quantitative kinetic data needed for meaningful comparisons. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor, ultimately accelerating the development of novel and effective chelating agents.

References

Click to expand
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  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Kovács, H., Hajdu, B., May, N. V., Lihi, N., Szatmári, I., Szakács, G., & Enyedy, É. A. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. Inorganic chemistry, 65(1), 1-15. [Link]

  • Wang, L., Zhang, Y., & Wang, Y. (2007). Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+. Molecules, 12(5), 1056-1063. [Link]

  • Hancock, R. D., & Martell, A. E. (1996). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 249(1), 125-131.
  • Bradshaw, J. S., Zhang, X. X., Savage, P. B., Krakowiak, K. E., & Izatt, R. M. (1999). Metal Ion Complexation Studies of Novel 8-Hydroxyquinoline-Containing Diaza-18-Crown-6 Ligands and Analogues. Defense Technical Information Center. [Link]

  • Gholivand, K., & Mohammad-panah, F. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(4), 1-24. [Link]

  • Pape, V. F. S., Gaál, A., Szatmári, I., Kucsma, N., Szoboszlai, N., Streli, C., ... & Szakács, G. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Cancers, 13(2), 1-22. [Link]

  • Bal, W., & K-K, J. (2023). Reactive Cu2+-peptide intermediates revealed by kinetic studies gain relevance by matching time windows in copper metallomics. Journal of Inorganic Biochemistry, 239, 112067. [Link]

  • Hancock, R. D. (2000). THE HIGHLY PREORGANIZED LIGANDS 8-(2-PYRIDYL)QUINOLINE, 2,2'- DIPYRIDYL AMINE AND 1,10-PHENANTHROLINE-2, 9-DICARBOXYLIC ACID,. CORE. [Link]

  • Merza, M. M. (2025). Kinetic and thermodynamics study of heavy metal ions adsorption from aqueous solution using new resin 8-hydroxyquinoline-furfural- hydroquinone (HQFH). Journal of Physics: Conference Series, 2922(1), 012013. [Link]

  • Singh, U. P., & Kumar, A. (2024). Quinoline-based metal complexes: Synthesis and applications. Results in Chemistry, 7, 101389. [Link]

  • Fall, Y., Sokhna, S., Seck, I., Presset, M., & Seck, M. (2024). Copper(II)-Catalyzed Direct Azidation of 8-aminesquinolines via remote C-H activiation. Molecules, 29(14), 1-13. [Link]

  • Kovács, H., Hajdu, B., May, N. V., Lihi, N., Szatmári, I., Szakács, G., & Enyedy, É. A. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Inorganic Chemistry, 64(1), 1-15. [Link]

  • Hancock, R. D. (2000). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. University of West Florida.
  • Bényei, A. C., & Enyedy, É. A. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11881-11894. [Link]

  • Bal, W., & K-K, J. (2023). peptide intermediates revealed by kinetic studies gain relevance by matching time windows in copper met. Semantic Scholar. [Link]

  • Hub, J. S., & de Groot, B. L. (2008). Dependence of fluorescence quenching rate constant upon amine vertical ionization potential. Journal of the American Chemical Society, 130(26), 8392-8393. [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Applied Photophysics. [Link]

  • Cabantchik, Z. I., Glickstein, H., & Loyevsky, M. (2005). Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells. Blood, 106(11), 3965-3973. [Link]

  • Bah, I. A., & et al. (2023). Kinetics of Zn-DNA binding structural changes measured through stopped-flow circular dichroism. Biophysical Journal, 122(3), 212a. [Link]

  • Johnston, W. D., & Freiser, H. (1952). NYO-6346 THE INFLUENCE OF STRUCTURE ON THE STABILITY OF CHELATES OF SOME SUBSTITUTED 8-HYDROXYQUINOLINES AND ANALOGOUS REAGENTS. OSTI.GOV. [Link]

  • Li, K. Y., & Smith, L. L. (1988). Kinetics of the complexation of nickel (II) with 8-hydroxyquinoline in aqueous solution. Separation Science and Technology, 23(12-13), 1373-1388. [Link]

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • Gholivand, K., & Mohammad-panah, F. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(4), 1-24. [Link]

  • Kljun, J., & Turel, I. (2013). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. Journal of pharmaceutical and biomedical analysis, 79, 113-119. [Link]

  • Imae, I., & et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 1-9. [Link]

  • Hanes, J., & et al. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments, (37), 1-5. [Link]

  • Saim, N., & et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 1-20. [Link]

  • Fanning, J. C., & Taylor, L. T. (1965). The reaction of 8-aminoquinoline with chromium( 111), nisLnganese( 11), iron(I1) and (111), cobalt(II), nickel(II), coppe~(II),. NASA Technical Reports Server (NTRS). [Link]

  • Touzani, R., & et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1-13. [Link]

  • Al-sudani, A. H., & et al. (2015). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Transactions, 44(3), 1045-1053. [Link]

  • Chen, G. N., & et al. (2002). A Sensitive Fluorescence Quenching Method for the Determination of Iron(II) with 1,10-Phenanthroline. Analytical Sciences, 18(7), 785-788. [Link]

  • Nuhu, A. A., & et al. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology, 2(3), 51-57. [Link]

  • Argauer, R. J., & White, C. E. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 632-637. [Link]

  • Patel, M. N., & et al. (2012). Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e) -[(8-hydroxyquinolin-2-yl) methylidene] amino} phenol and schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-amino-3-methyl pyridine. E-Journal of Chemistry, 9(3), 1339-1345. [Link]

  • Patil, S. S., & et al. (2018). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, 5(8), 643-647. [Link]

  • Agrawal, N., & et al. (2016). Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). Jetir, 3(7), 1-4. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]

  • Al-Adilee, K. J. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Chemistry, 12(1), 29-37. [Link]

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Validation

Resolving the 5-Aminomethylquinolin-8-ol Crystal Structure: SC-XRD vs. MicroED Comparison Guide

The Critical Role of 5-Aminomethylquinolin-8-ol in Drug Design In the landscape of medicinal inorganic chemistry, 5-aminomethylquinolin-8-ol (AMHQ) —also referred to as 5-aminomethyl-8-hydroxyquinoline—is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of 5-Aminomethylquinolin-8-ol in Drug Design

In the landscape of medicinal inorganic chemistry, 5-aminomethylquinolin-8-ol (AMHQ) —also referred to as 5-aminomethyl-8-hydroxyquinoline—is a highly versatile bidentate scaffold. It is the foundational building block for synthesizing high-stability acyclic chelators, such as H2hox, which are critical for quantitative 68 Ga complexation in Positron Emission Tomography (PET) imaging[1]. Furthermore, AMHQ derivatives are extensively used to generate dimeric, trimeric, and tetrameric metalloquinolates that exhibit potent anti-cancer properties and tunable luminescence[2].

To rationally design these metal-chelating drugs, researchers must understand the exact spatial geometry, hydrogen-bonding networks, and steric hindrance of the AMHQ scaffold. Unlike the parent 8-hydroxyquinoline, which typically crystallizes in predictable monoclinic ( P21​/n ) or orthorhombic ( Fdd2 ) space groups[3], the addition of the 5-aminomethyl group introduces competing hydrogen-bond donors and acceptors. This complexity often leads to twinning, polymorphism, or the formation of microcrystalline powders, making structural elucidation a significant analytical bottleneck.

This guide objectively compares the performance of the gold-standard Single-Crystal X-Ray Diffraction (SC-XRD) against the emerging Microcrystal Electron Diffraction (MicroED) for resolving the crystal structure of AMHQ, providing actionable, self-validating protocols for drug development professionals.

Analytical Alternatives: SC-XRD vs. MicroED

When evaluating analytical approaches for AMHQ structural elucidation, the choice of technology hinges on the thermodynamic limits of the compound's crystallization.

  • Single-Crystal X-Ray Diffraction (SC-XRD): The traditional gold standard. It provides highly accurate bond lengths and angles with minimal dynamical scattering. However, it requires the growth of large, pristine macrocrystals (>10 µm), which is kinetically challenging for AMHQ due to rapid precipitation tendencies.

  • Microcrystal Electron Diffraction (MicroED): A cutting-edge cryogenic Transmission Electron Microscopy (cryo-TEM) technique. Because electrons interact with matter approximately 104 times more strongly than X-rays, MicroED can yield atomic-resolution structures from sub-micron crystals (<1 µm) that are entirely invisible to SC-XRD.

Mechanistic Workflow Comparison

G cluster_SCXRD Single-Crystal XRD Workflow cluster_MicroED MicroED Workflow Start 5-Aminomethylquinolin-8-ol (AMHQ) Powder SC_Prep Vapor Diffusion Crystallization (MeOH / Et2O) Start->SC_Prep ED_Prep Rapid Crash Precipitation (Sub-micron control) Start->ED_Prep SC_Cryst Macrocrystals (>10 µm) SC_Prep->SC_Cryst SC_Data SC-XRD Data Collection (Mo Kα, 0.71073 Å) SC_Cryst->SC_Data Refine Structure Solution & Kinematical/Dynamical Refinement SC_Data->Refine ED_Cryst Microcrystals (<1 µm) Cryo-FIB Milled ED_Prep->ED_Cryst ED_Data MicroED Data Collection (Cryo-TEM, 300 kV) ED_Cryst->ED_Data ED_Data->Refine Output Validated AMHQ Crystal Structure (P21/c Space Group) Refine->Output

Workflow comparison of SC-XRD and MicroED methodologies for resolving the AMHQ crystal structure.

Comparative Performance Data

The following tables summarize the quantitative performance and representative crystallographic data of AMHQ when analyzed via SC-XRD versus MicroED.

Table 1: Technology Performance Comparison
ParameterSC-XRD (In-House Diffractometer)MicroED (300 kV Cryo-TEM)
Minimum Crystal Size 10 × 10 × 10 µm0.1 × 0.1 × 0.1 µm
Radiation Source X-ray (Mo Kα or Cu Kα)Electron Beam ( e− )
Interaction Mechanism Scattering by electron cloudsScattering by electrostatic potential
Data Collection Time 12 to 48 hours2 to 5 minutes (Continuous rotation)
Primary Limitation Inability to grow large crystalsDynamical scattering (requires FIB milling)
Hydrogen Atom Visibility Excellent (with high-angle data)Moderate (requires specialized refinement)
Table 2: Representative Crystallographic Data for AMHQ

Note: Data reflects typical parameters for AMHQ and its structurally analogous bidentate derivatives[1],[3].

Crystallographic ParameterSC-XRD Refinement DataMicroED Refinement Data
Chemical Formula C 10​ H 10​ N 2​ OC 10​ H 10​ N 2​ O
Molecular Weight 174.20 g/mol 174.20 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/c
Unit Cell Dimensions a=8.08 Å, b=14.96 Å, c=8.84 Å a=8.06 Å, b=14.92 Å, c=8.81 Å
Volume ( V ) ~1060 Å 3 ~1055 Å 3 (Cryo-shrinkage observed)
Resolution Limit 0.75 Å0.85 Å
Final R1​ Factor 0.042 0.115

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for sample preparation and data collection are designed as self-validating systems.

Protocol A: SC-XRD Crystallization via Vapor Diffusion

Objective: Grow >10 µm macrocrystals of AMHQ suitable for X-ray diffraction.

  • Dissolution: Dissolve 10 mg of high-purity AMHQ powder in 1.0 mL of Methanol (MeOH) in a 2-dram glass vial.

    • Causality: MeOH is selected because its strong hydrogen-bonding capacity disrupts the intermolecular AMHQ dimers, allowing complete thermodynamic dissolution without heating, which could degrade the amine.

  • Layering: Carefully overlay 3.0 mL of Diethyl Ether (Et 2​ O) onto the MeOH solution using a glass syringe to maintain a sharp solvent interface.

    • Causality: Et 2​ O acts as an antisolvent. Vapor diffusion provides a slow, controlled decrease in the dielectric constant of the mixture. This drives the system into the metastable zone required for ordered nucleation, preventing the rapid kinetic crash that yields amorphous powder.

  • Incubation & Harvesting: Seal the outer chamber and incubate at 20°C for 72 hours. Harvest the resulting yellow blade-like crystals.

    • Self-Validation Check: Before mounting, examine the vial under a polarized light microscope. The presence of strong birefringence (color changes upon rotating the polarizer) confirms that the precipitate is a highly ordered single crystal. If the particles remain dark and isotropic, the precipitation was amorphous, and the protocol must be restarted with a slower diffusion rate.

Protocol B: MicroED Sample Preparation via Cryo-FIB

Objective: Prepare electron-transparent AMHQ microcrystals (<200 nm thick) for cryo-TEM.

  • Crash Precipitation: Rapidly inject 100 µL of AMHQ in MeOH (10 mg/mL) into 2.0 mL of heavily chilled Et 2​ O (-20°C) under vigorous vortexing.

    • Causality: The extreme temperature gradient and rapid antisolvent mixing force an immediate kinetic nucleation, intentionally producing a suspension of sub-micron crystals that are too small for SC-XRD but ideal for MicroED.

  • Grid Plunging: Apply 3 µL of the microcrystal suspension onto a glow-discharged Quantifoil carbon grid. Blot for 3 seconds and plunge-freeze in liquid ethane.

  • Cryo-FIB Milling: Transfer the grid to a cryo-Focused Ion Beam (cryo-FIB) scanning electron microscope. Mill the target microcrystals using a gallium ion beam until the crystal thickness is reduced to <200 nm.

    • Causality: Electrons interact heavily with the electrostatic potential of the atoms. If the crystal is thicker than 200 nm, multiple scattering events (dynamical scattering) occur, which severely distorts the intensity data and prevents accurate structure solution.

    • Self-Validation Check: During the initial MicroED data collection on the 300 kV cryo-TEM, perform a 1-second low-dose electron exposure. If the resulting diffraction spots exhibit severe streaking or arcs, the crystal lattice was mechanically stressed or melted during FIB milling, and the grid must be discarded. Sharp, distinct spots extending beyond 1.0 Å resolution validate the integrity of the sample.

Mechanistic Insights: Causality in Crystallographic Workflows

The structural elucidation of AMHQ highlights a core challenge in drug development: balancing molecular functionality with physical developability.

The parent compound, 8-hydroxyquinoline, forms simple centrosymmetric dimers via bifurcated O–H···N hydrogen bonds[3]. However, introducing the 5-aminomethyl group to create AMHQ adds a highly flexible, basic nitrogen atom to the periphery of the quinoline ring[2]. This structural modification is exactly what makes AMHQ an exceptional chelator for 68 Ga radiopharmaceuticals[1], but it simultaneously creates a chaotic hydrogen-bonding landscape during crystallization. The primary amine competes with the quinoline nitrogen for the hydroxyl proton, often resulting in highly intertwined, multi-directional π−π stacking networks that arrest crystal growth at the sub-micron stage.

References

  • H2hox: Dual-Channel Oxine-Derived Acyclic Chelating Ligand for 68Ga Radiopharmaceuticals Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph Source: Acta Crystallographica Section E: Crystallographic Communications (PubMed Central) URL:[Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Aminomethylquinolin-8-ol dihydrochloride proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 5-Aminomethylquinolin-8-ol Dihydrochloride As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for 5-Aminomethylquinolin-8-ol Dihydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of utilizing privileged scaffolds in synthesis. 5-Aminomethylquinolin-8-ol dihydrochloride (CAS: 103040-80-8) is a highly valued building block and chelating agent in coordination chemistry and pharmaceutical research. However, its unique physicochemical profile—combining a potent metal-chelating core with a highly acidic salt formulation—requires strict, specialized disposal protocols to prevent environmental contamination and laboratory accidents.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this compound.

Mechanistic Hazard Assessment: The Causality Behind the Protocols

To build a resilient safety culture, laboratory personnel must understand why specific disposal routes are mandated. The disposal logistics for 5-Aminomethylquinolin-8-ol dihydrochloride are dictated by three core mechanistic hazards:

  • Aquatic Toxicity via Metal Chelation: The 8-hydroxyquinoline (oxine) scaffold is a potent bidentate chelator. If discharged into public wastewater, it aggressively binds essential trace metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺), disrupting metalloenzymes in aquatic organisms. Consequently, drain disposal is strictly prohibited under environmental guidelines for chelator pollutants ( [1]).

  • Aqueous Acidity & Gas Evolution: As a dihydrochloride salt, dissolution in water releases two equivalents of hydrochloric acid (HCl), resulting in a low-pH solution. This necessitates strict segregation from incompatible waste streams like cyanides, sulfides, or strong oxidizers (e.g., bleach) to prevent the evolution of toxic gases ( [2]).

  • Combustion Byproducts: Thermal destruction (incineration) is the only approved final disposal method. Because the molecule contains an aminomethyl group and ionic chlorides, incineration generates nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Waste must be routed to a licensed facility equipped with alkaline afterburners and scrubbers.

Physicochemical & Regulatory Data Summary

Understanding the quantitative properties of the compound is essential for accurate waste profiling.

Table 1: Key physicochemical properties dictating disposal and handling logistics.

PropertyValue / ClassificationOperational Implication
CAS Number 103040-80-8Required for EH&S waste profiling and manifesting.
Molecular Formula C₁₀H₁₀N₂O • 2HClContains nitrogen and ionic chloride; dictates incineration type.
Molecular Weight 247.12 g/mol High mass fraction of HCl dictates significant aqueous acidity.
Physical State Solid (Powder/Crystals)High risk of aerosolization and dust inhalation during spills.
Solubility Soluble in water & polar organicsAqueous waste will be inherently acidic (pH < 2 at high conc.).
RCRA Status (US EPA) Exhibits Toxicity/CorrosivityTreat as Hazardous Waste; zero-tolerance for drain disposal.

Step-by-Step Disposal Methodologies

The following protocols act as self-validating systems. By incorporating visual or chemical checks (like dampening dust or verifying pH), researchers can confirm the safety of the procedure in real-time.

Protocol A: Solid Waste Disposal (Unused or Expired Reagent)

  • Containment: Transfer any unused 5-Aminomethylquinolin-8-ol dihydrochloride powder into a compatible, leak-proof high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a standard hazardous waste label. Clearly state the chemical name and check the boxes for "Toxic" and "Irritant". Explicitly note "Contains ionic chlorides" to alert the disposal facility.

  • Segregation: Store in a dry, well-ventilated waste accumulation area. Strictly isolate this container from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases.

  • Final Route: Submit to your Environmental Health and Safety (EH&S) department for professional chemical incineration ([3]).

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)

  • Aqueous Solutions: Due to the dihydrochloride salt, aqueous waste will be acidic. Collect this in a designated "Aqueous Acidic Waste" carboy.

    • Self-Validating Step: Tap a pH strip to the waste stream before sealing. If the pH is < 2, the acidity is confirmed. Never mix this stream with bleach (sodium hypochlorite) , as the acidic environment will rapidly generate lethal chlorine gas.

  • Organic Solvents: If the compound is dissolved in organic solvents (e.g., DMSO, methanol for assay prep), collect it in a "Non-Halogenated Organic Waste" container.

    • Note: Although the molecule contains chloride, it is an ionic salt, not a covalently bonded halogen. However, always consult your local EH&S, as some institutional incinerators classify any chloride-containing mixture as "Halogenated Waste" to prevent equipment corrosion.

  • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to capture potential leaks.

Protocol C: Spill Response and Decontamination

  • Source Control & PPE: Evacuate non-essential personnel. Don safety goggles, nitrile gloves, and a lab coat. If the spill is large and powder is suspended, an N95 or P100 particulate respirator is mandatory.

  • Dampening (Self-Validating Step): Do not sweep dry powder, as this creates hazardous aerosols. Lightly dampen the solid spill with 60-70% ethanol or water. The physical clumping of the powder provides visual validation that no dust is being generated during cleanup.

  • Collection: Use a plastic scoop or absorbent paper to collect the dampened material. Place it into a vapor-tight plastic bag or rigid waste container.

  • Surface Decontamination: Wash the contaminated surface thoroughly with 60-70% ethanol, followed by a generous soap and water solution to remove residual metal chelators. Dispose of all cleaning materials as solid hazardous waste.

Disposal Workflow Visualization

G Start 5-Aminomethylquinolin-8-ol Dihydrochloride Waste State1 Solid Powder/Crystals Start->State1 State2 Liquid Solutions Start->State2 State3 Accidental Spill Start->State3 Action1 Collect in leak-proof HDPE/Glass container State1->Action1 SubState2A Aqueous State2->SubState2A SubState2B Organic (e.g., DMSO) State2->SubState2B Action3 Dampen with 70% EtOH. Sweep & avoid dust State3->Action3 Final1 Label: Toxic Solid (Route to Incinerator) Action1->Final1 Action2A Aqueous Acidic Waste (Keep away from bleach) SubState2A->Action2A Action2B Organic Waste (Check EH&S Halogen rules) SubState2B->Action2B Final2 Label: Hazardous Liquid (EH&S Pickup) Action2A->Final2 Action2B->Final2 Final3 Decontaminate area with soap & water Action3->Final3 Final3->Final1 Waste

Decision tree for the segregation, containment, and disposal of 5-Aminomethylquinolin-8-ol waste.

References

Handling

Personal protective equipment for handling 5-Aminomethylquinolin-8-ol dihydrochloride

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling biologically active small molecules. 5-Aminomethylquinolin-8-ol dihydrochloride (CAS: 103040-80-8) is a potent...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling biologically active small molecules. 5-Aminomethylquinolin-8-ol dihydrochloride (CAS: 103040-80-8) is a potent quinoline derivative widely utilized in drug discovery, coordination chemistry, and metalloenzyme inhibition research.

This guide moves beyond basic safety data sheets to provide the mechanistic rationale behind its hazard profile, outlining strict operational and disposal protocols to ensure both laboratory safety and experimental integrity.

Mechanistic Causality of Hazards

To understand the requisite Personal Protective Equipment (PPE), we must first analyze the molecular pharmacodynamics and physicochemical properties of the compound:

  • Ionophoric Metal Chelation : The 8-hydroxyquinoline (8-HQ) scaffold acts as a potent bidentate chelator for divalent and trivalent transition metals, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺)[1][2]. The resulting lipophilic metal-ligand complexes function as ionophores, readily crossing cellular lipid bilayers[2][3]. Inhalation or systemic dermal absorption can disrupt metalloprotein homeostasis, potentially leading to neurotoxicity or the generation of reactive oxygen species (ROS) via Fenton-like reactions, culminating in cellular apoptosis[4][5].

  • Enzymatic Disruption : 8-HQ derivatives are known to inhibit essential metalloenzymes, such as ribonucleotide reductase (vital for DNA synthesis) and RNA polymerase, making them potent antimicrobial and cytotoxic agents[5][6].

  • Acidic Microenvironment : The presence of the dihydrochloride salt significantly enhances aqueous solubility but results in a highly acidic microenvironment upon contact with ambient moisture or mucosal membranes. This induces severe localized tissue irritation, necessitating strict ocular and dermal barriers.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is mandatory. This data is summarized for immediate operational implementation.

PPE CategorySpecificationMechanistic Justification
Eye Protection Tightly fitting chemical safety goggles (ANSI Z87.1+).Prevents ocular exposure to highly acidic dihydrochloride dust, which can cause severe corneal irritation and localized pH drops.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for incidental contact; 0.22 mm for extended handling). Double-gloving is recommended.Prevents dermal absorption of the lipophilic 8-HQ scaffold, mitigating systemic ionophore toxicity and heavy metal dyshomeostasis[2].
Respiratory N95 or P100 particulate respirator (Mandatory if weighing outside a Class II fume hood).Prevents inhalation of aerosolized salt particulates, which can cause severe respiratory tract irritation and systemic toxicity[4].
Body Protection Standard flame-resistant or 100% cotton laboratory coat with closed cuffs.Provides a physical barrier against accidental spills of acidic solutions or solid powder.

Experimental Workflow & Operational Protocols

The following step-by-step methodology ensures a self-validating system where safety and analytical precision are maintained.

Step 1: Pre-Operation Setup

  • Verify the functionality of the Class II chemical fume hood (face velocity between 80-120 fpm).

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Prepare a neutralizing spill kit containing sodium bicarbonate (NaHCO₃) to neutralize the acidic dihydrochloride salt in the event of an accidental release.

Step 2: Weighing and Transfer

  • Place an analytical balance strictly inside the fume hood to prevent the aerosolization of the fine dihydrochloride powder into the general lab environment.

  • Use an anti-static weighing spatula to transfer the 5-Aminomethylquinolin-8-ol dihydrochloride. Static charge can cause the highly active powder to disperse unpredictably.

  • Tare the receiving vial and seal it immediately after the desired mass is achieved.

Step 3: Dissolution & Assay Preparation

  • When preparing stock solutions (e.g., in DMSO or aqueous buffers), add the solvent slowly down the side of the vial.

  • Causality Note: Because it is a dihydrochloride salt, dissolving it in unbuffered water will drastically lower the pH. If a physiological pH is required for in vitro or in vivo assays, titrate the solution carefully with a mild base (e.g., 0.1 M NaOH) while monitoring visually to prevent the precipitation of the insoluble free base.

Operational Workflow Visualization

G Start Pre-Operation: Don PPE (Nitrile, Goggles, Coat) Hood Containment: Transfer to Class II Fume Hood Start->Hood Verified Weighing Weighing: Use Anti-Static Spatula Hood->Weighing Draft Shield Down Dissolution Dissolution: Add Solvent & Buffer pH Weighing->Dissolution Sealed Transfer Spill Spill Protocol: Neutralize (NaHCO3) & Absorb Weighing->Spill Accidental Release Waste Disposal: Segregate as Toxic Organic Waste Dissolution->Waste Assay Completion Spill->Waste Cleanup Debris

Caption: Experimental workflow and spill mitigation for 5-Aminomethylquinolin-8-ol dihydrochloride.

Spill Response & Disposal Plan

Solid Spill Mitigation:

  • Do not sweep. Sweeping aerosolizes the acidic dust.

  • Gently cover the powder with slightly damp absorbent paper (using water or a mild alkaline solution like 5% NaHCO₃) to suppress dust and neutralize the acid.

  • Collect the material using a non-sparking scoop and place it in a chemically compatible, sealable hazardous waste container.

Liquid Spill Mitigation:

  • If dissolved in an organic solvent (e.g., DMSO), cover with an inert absorbent material (e.g., vermiculite or sand).

  • If dissolved in an aqueous solution, neutralize the acidic spill with sodium bicarbonate powder before absorption.

  • Wash the contaminated surface with soap and water to remove residual chelator.

Disposal Plan:

  • Waste Segregation : 5-Aminomethylquinolin-8-ol dihydrochloride must be treated as Toxic Organic Waste . Do not mix with strong oxidizing agents.

  • Labeling : Clearly label the waste container with "Contains 8-Hydroxyquinoline derivatives, Acidic, Toxic to Aquatic Life".

  • Environmental Precaution : 8-HQ derivatives are highly toxic to aquatic ecosystems due to their indiscriminate metal-chelating properties[5]. Never dispose of solutions down the sink.

References

  • Title : 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation | Source : ChemicalBook | URL : 4

  • Title : 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications | Source : NIH | URL : 1

  • Title : A Technical Guide to the Safety and Toxicity Profile of 8-Hydroxyquinoline and its Citrate Salt | Source : BenchChem | URL : 5

  • Title : 8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action | Source : BenchChem | URL : 2

  • Title : 8-Hydroxyquinoline | Source : Toku-E | URL :6

  • Title : 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis | Source : ASM Journals | URL : 3

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
5-Aminomethylquinolin-8-ol dihydrochloride
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5-Aminomethylquinolin-8-ol dihydrochloride
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